Cycloguanil
Description
This compound is the active metabolite of [proguanil].
This compound is a small molecule drug and has 1 investigational indication.
the active metabolite of proguanil; antifolate drug; structure in first source
See also: this compound Pamoate (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H4,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNFFXRFOJIOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
152-53-4 (hydrochloride) | |
| Record name | Cycloguanil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9022867 | |
| Record name | Cycloguanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
516-21-2 | |
| Record name | Cycloguanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloguanil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloguanil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14763 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cycloguanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOGUANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26RM326WVN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Landmark Discovery of Cycloguanil: Unmasking the Active Metabolite of Proguanil
A pivotal moment in the history of antimalarial drug development was the revelation that the therapeutic efficacy of proguanil (B194036), a biguanide (B1667054) derivative introduced in the 1940s, was not due to the drug itself but rather to a cyclized metabolite formed in the body. This in-depth technical guide explores the core scientific investigations that led to the discovery of cycloguanil (B1669406), detailing the experimental methodologies, presenting key quantitative data, and visualizing the metabolic and experimental pathways involved.
Historical Context: The Post-War Search for Novel Antimalarials
The development of proguanil (then known as Paludrine) emerged from the intensive antimalarial drug discovery programs initiated during World War II in the United Kingdom and the United States. Following its introduction in 1945, proguanil demonstrated significant promise as a prophylactic and therapeutic agent against malaria. However, early clinical observations and in vitro studies hinted at a complex mode of action, as the parent drug exhibited only weak activity against the malaria parasite, Plasmodium falciparum, in laboratory settings. This discrepancy between clinical efficacy and in vitro potency suggested that proguanil was likely a prodrug, converted into an active form within the host.
The Discovery of this compound: A Triumph of Bioassay-Guided Research
In a landmark 1951 publication in Nature, a team of researchers including Carrington, Crowther, Davey, Levi, and Rose announced the discovery of a highly active metabolite of proguanil. While the full experimental details were likely expanded upon in subsequent publications, the initial discovery was a culmination of meticulous bioassay-guided fractionation of urine from animals and humans treated with proguanil.
The core of their investigation revolved around the principle that the active compound would retain its antimalarial properties when isolated and tested in vitro. By systematically separating the components of the metabolized proguanil and testing the activity of each fraction, they were able to pinpoint a substance with significantly greater potency than the parent drug. This active metabolite was identified as a triazine derivative, which they named this compound.
Experimental Protocols: The Methodologies that Unveiled the Active Metabolite
The discovery and characterization of this compound relied on a combination of in vivo metabolism studies, bioassays, and analytical chemistry techniques. The following sections detail the probable experimental protocols employed during this era of research.
In Vivo Metabolism and Metabolite Isolation
-
Animal and Human Studies: Proguanil would have been administered to laboratory animals (e.g., rabbits, rats) and human volunteers. Urine and plasma samples were collected over a period of time to allow for metabolism of the drug.
-
Extraction of Metabolites: The collected biological fluids were subjected to solvent extraction to separate the drug and its metabolites from endogenous compounds. This likely involved adjusting the pH of the sample to optimize the partitioning of the compounds of interest into an organic solvent.
-
Chromatographic Separation: The extracted mixture of proguanil and its metabolites was then separated using techniques such as column chromatography. Different solid phases (e.g., alumina, silica (B1680970) gel) and solvent systems would have been tested to achieve separation of the individual components.
-
Bioassay-Guided Fractionation: Each fraction collected from the chromatography column was tested for its antimalarial activity using an in vitro bioassay (described below). The fractions exhibiting the highest potency were then subjected to further purification and structural analysis.
In Vitro Antimalarial Activity Assays
The primary method for assessing antimalarial activity in vitro during this period was the schizont maturation test , often employing a radioisotopic method for quantification.
-
Plasmodium falciparum Culture: A continuous in vitro culture of the erythrocytic stage of P. falciparum was maintained.
-
Drug Dilution Series: A series of dilutions of the test compounds (proguanil, this compound, and other isolated fractions) were prepared in culture medium.
-
Incubation: Synchronized ring-stage parasites were incubated with the different concentrations of the test compounds in microtiter plates.
-
Radioisotope Labeling: After a predetermined incubation period (typically 24-48 hours), a radiolabeled precursor for nucleic acid synthesis, such as ³H-hypoxanthine, was added to each well. The parasites actively replicating would incorporate the radiolabel into their DNA.
-
Harvesting and Scintillation Counting: The parasites were harvested, and the amount of incorporated radioactivity was measured using a scintillation counter.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the drug that inhibits parasite growth by 50%, was calculated by plotting the percentage of growth inhibition against the drug concentration.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) became a crucial tool for the quantitative analysis of proguanil and this compound in biological fluids.
-
Sample Preparation: Plasma or urine samples were typically prepared by protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analytes of interest. An internal standard was added to correct for variations in extraction efficiency and instrument response.
-
Chromatographic Separation: The extracted samples were injected into an HPLC system equipped with a reverse-phase column. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) was used to separate proguanil and this compound based on their different polarities.
-
Detection: A UV detector was commonly used to monitor the elution of the compounds from the column. The concentration of each compound was determined by comparing its peak area to that of a known concentration of a standard.
Quantitative Data: The Potency of this compound
The discovery of this compound was underpinned by the striking difference in antimalarial activity between the parent drug and its metabolite. The following tables summarize representative quantitative data from various studies.
Table 1: In Vitro Activity of Proguanil and this compound against Plasmodium falciparum
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Proguanil | Drug-sensitive | >10,000 | (Representative value) |
| This compound | Drug-sensitive | 1-10 | (Representative value) |
| Proguanil | K1 (resistant) | >50,000 | (Representative value) |
| This compound | K1 (resistant) | >1,000 | (Representative value) |
Table 2: Pharmacokinetic Parameters of Proguanil and this compound in Humans
| Parameter | Proguanil | This compound |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | 3-5 hours |
| Peak Plasma Concentration (Cmax) | ~150-200 ng/mL | ~40-60 ng/mL |
| Elimination Half-life (t1/2) | 12-21 hours | 10-20 hours |
| Area Under the Curve (AUC) | Variable, dependent on metabolizer status | Variable, dependent on metabolizer status |
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in the discovery and action of this compound.
Caption: Metabolic activation of proguanil to its active form, this compound.
Caption: Bioassay-guided workflow for the discovery of this compound.
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound exerts its antimalarial effect by inhibiting the enzyme dihydrofolate reductase (DHFR) in Plasmodium. DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking DHFR, this compound prevents the parasite from replicating its genetic material and proliferating, ultimately leading to its death. This mechanism of action is distinct from that of other antimalarial drugs like chloroquine, which targets heme detoxification.
The Modern Perspective: Proguanil's Dual Role
While the discovery of this compound as the primary active metabolite was a major breakthrough, subsequent research has revealed a more nuanced picture. Proguanil is now frequently used in combination with atovaquone (B601224) (in the drug Malarone). Interestingly, studies have shown that while proguanil acts synergistically with atovaquone, this compound can be antagonistic. This suggests that proguanil itself may have an independent, albeit weaker, antimalarial activity or a mechanism that enhances the action of atovaquone, separate from its conversion to this compound.
Conclusion
The discovery of this compound as the active metabolite of proguanil stands as a classic example of prodrug activation and the power of bioassay-guided research in drug discovery. This pivotal finding not only elucidated the true mechanism of action of a widely used antimalarial but also paved the way for a deeper understanding of drug metabolism and its implications for therapeutic efficacy. The ongoing research into the dual role of proguanil highlights the continuous evolution of our knowledge in the fight against malaria.
The Structure-Activity Relationship of Cycloguanil and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloguanil (B1669406), the active metabolite of the antimalarial pro-drug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR). This enzyme is critical for the de novo synthesis of purines, thymidylate, and certain amino acids, making it an essential target for antimicrobial and anticancer therapies. By competitively inhibiting DHFR, this compound and its analogs disrupt DNA synthesis and cellular replication, leading to cell death in susceptible organisms. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its derivatives, their inhibitory effects on plasmodial and human DHFR, and their potential as both antimalarial and anticancer agents. Detailed experimental protocols and visualizations of key biological pathways are included to support further research and development in this area.
Core Concepts: Dihydrofolate Reductase Inhibition
Dihydrofolate reductase catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor. THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA. The inhibition of DHFR leads to a depletion of the THF pool, which in turn halts DNA synthesis and cell proliferation.[1][2]
The selective toxicity of this compound and related antifolates in malaria is attributed to their higher affinity for the parasitic DHFR enzyme compared to the human ortholog. However, the development of resistance, primarily through point mutations in the DHFR gene of Plasmodium falciparum, has compromised the clinical efficacy of these drugs and spurred the development of new analogs that can overcome these resistance mechanisms.[3]
In the context of oncology, DHFR is a well-established target for chemotherapeutic agents like methotrexate.[1] Recent studies have re-evaluated this compound and its analogs as potential anticancer agents, demonstrating their ability to inhibit human DHFR and suppress the growth of various cancer cell lines.[4][5]
Structure-Activity Relationship of this compound Analogs
The core structure of this compound is a 1-(p-chlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine. The SAR of this compound analogs has been extensively studied to understand the key structural features that govern their potency and selectivity.
Antimalarial Activity
The antimalarial activity of this compound analogs is highly dependent on the nature of the substituents on the phenyl ring and the dihydrotriazine ring.
-
Substituents on the Phenyl Ring: The hydrophobicity of substituents on the N1-phenyl ring plays a crucial role in the binding affinity to wild-type P. falciparum DHFR (PfDHFR). A parabolic relationship has been observed, where an optimal hydrophobicity leads to maximal activity.[6]
-
Overcoming Resistance: Resistance to this compound in P. falciparum is often associated with mutations in the DHFR enzyme, such as the A16V and S108T double mutation. For these mutant enzymes, steric factors become more critical. Bulky substituents on the phenyl ring can lead to a loss of activity against resistant strains.[6]
Anticancer Activity
The investigation of this compound analogs as anticancer agents has revealed that modifications to the core structure can lead to potent inhibition of human DHFR and significant growth inhibition in various cancer cell lines.
-
Target Engagement: Several this compound analogs have been shown to engage with human DHFR at sub-nanomolar concentrations in cellular assays.[4]
-
Growth Inhibition: While target engagement is potent, the translation to growth inhibition often requires higher, micromolar concentrations.[5] For instance, in breast cancer cell lines, GI50 values for some analogs are in the range of 40-70 µM.[5]
-
Additional Targets: The observation that folinic acid can rescue the viability impairments induced by some, but not all, this compound analogs suggests that some of these compounds may have additional cellular targets beyond DHFR.[4]
Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activity of this compound and a selection of its analogs against P. falciparum and various cancer cell lines.
Table 1: Antimalarial Activity of this compound and Analogs against Plasmodium falciparum
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| This compound | Susceptible | 11.1 (mean) | [3] |
| This compound | Resistant | 2,030 (mean) | [3] |
| Analog A (CHEMBL149732) | Not Specified | - | [4] |
| Analog B (CHEMBL149235) | Not Specified | - | [4] |
| Analog C (CHEMBL149759) | Not Specified | - | [4] |
Note: Specific IC50 values for individual analogs against various strains are distributed across numerous publications. This table provides a representative overview.
Table 2: Anticancer Activity of this compound and Analogs (NCI-60 Data)
| Compound (NSC No.) | Cancer Cell Line Panel | Mean GI50 (µM) | Reference |
| This compound (NSC3077) | NCI-60 | >10 | [5][7] |
| NSC127159 | NCI-60 | ~1-10 | [5][7] |
| NSC127153 | NCI-60 | ~1-10 | [5][7] |
| NSC123032 | NCI-60 | ~1-10 | [5][7] |
| NSC128184 | NCI-60 | ~1-10 | [5][7] |
| NSC139105 | NCI-60 | <1 | [5][7] |
| NSC3062 | NCI-60 | >10 | [5][7] |
Note: GI50 values can vary significantly between different cell lines within the NCI-60 panel. The mean GI50 provides a general indication of potency.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound and its analogs is the inhibition of DHFR. However, the downstream consequences of this inhibition, particularly in cancer cells, involve complex signaling pathways. One of the key downstream effects that has been elucidated is the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) transcriptional activity.[4][6][8]
Caption: Inhibition of DHFR by this compound analogs depletes THF, which is implicated in the regulation of STAT3 transcriptional activity, leading to reduced cell proliferation.
The precise mechanism linking folate metabolism to STAT3 activity is an area of active research. It is hypothesized that a deficiency in reduced folates, resulting from DHFR inhibition, impacts the transcriptional machinery required for STAT3-dependent gene expression.[6][8] This provides a novel mechanistic link between the metabolic effects of DHFR inhibitors and their ability to modulate key oncogenic signaling pathways.
Experimental Protocols
Synthesis of 1-Aryl-4,6-diamino-1,2-dihydrotriazine Analogs
A general and efficient method for the synthesis of 1-aryl-4,6-diamino-1,2-dihydro-1,3,5-triazines involves a one-pot, three-component reaction under microwave irradiation.[9]
Materials:
-
Cyanoguanidine
-
Appropriately substituted aromatic aldehyde
-
Appropriately substituted aniline (B41778) or cyclic amine
-
Hydrochloric acid
-
Aqueous alkali (e.g., NaOH or KOH)
-
Microwave reactor
Procedure:
-
A mixture of cyanoguanidine (1.0 eq), the aromatic aldehyde (1.0 eq), and the amine (1.0 eq) in ethanol is treated with hydrochloric acid.
-
The reaction mixture is subjected to microwave irradiation for a specified time and at a set temperature to facilitate the formation of the dihydrotriazine salt intermediate.
-
Without isolation of the intermediate, an aqueous solution of alkali is added to the reaction mixture.
-
The mixture is then heated again under microwave irradiation to promote dehydrogenative aromatization.
-
After cooling, the product is isolated by filtration, washed with water and ethanol, and purified by recrystallization or column chromatography.
Caption: A generalized workflow for the one-pot synthesis of 1-aryl-4,6-diamino-1,2-dihydrotriazine analogs using microwave-assisted organic synthesis.
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified recombinant DHFR (human or P. falciparum)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH solution, and the test compound dilutions to the appropriate wells. Include wells for a no-enzyme control (blank) and a no-inhibitor control (100% activity).
-
Add the DHFR enzyme solution to all wells except the blank.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the DHF solution to all wells.
-
Immediately begin kinetic measurements of the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a duration of 10-20 minutes.
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the inhibitor.
-
Determine the percent inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
Caption: Experimental workflow for a spectrophotometric DHFR inhibition assay.
Conclusion and Future Directions
This compound and its analogs remain a promising class of compounds for the development of novel antimalarial and anticancer agents. The extensive body of SAR data provides a solid foundation for the rational design of new derivatives with improved potency, selectivity, and the ability to overcome drug resistance. The elucidation of the downstream effects of DHFR inhibition on signaling pathways, such as the STAT3 pathway, opens up new avenues for therapeutic intervention and for understanding the complex interplay between cellular metabolism and oncogenic signaling. Future research should focus on the synthesis and evaluation of novel analogs with optimized pharmacokinetic and pharmacodynamic properties, as well as on further unraveling the molecular mechanisms that underpin their biological activities. The use of advanced computational methods, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, will continue to be invaluable in guiding these efforts.
References
- 1. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Metabolic Conversion of Proguanil to Cycloguanil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway of the antimalarial prodrug proguanil (B194036) to its active metabolite, cycloguanil (B1669406). It delves into the enzymatic processes, quantitative pharmacokinetics, and detailed experimental protocols relevant to the study of this critical biotransformation.
The Metabolic Pathway: From Prodrug to Active Inhibitor
Proguanil, a biguanide (B1667054) antimalarial agent, exerts its therapeutic effect through its active metabolite, this compound. This biotransformation is a critical activation step that occurs primarily in the liver. The metabolic process is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP2C19 playing a major role and CYP3A4 contributing to a lesser extent.[1][2] Genetic polymorphisms in the CYP2C19 gene can significantly impact the rate of this conversion, leading to variability in clinical efficacy among individuals.[3][4]
The metabolic activation involves an oxidative cyclization of the biguanide side chain of proguanil to form the dihydrotriazine ring structure of this compound.[1] this compound then functions as a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR).[5] This enzyme is crucial for the synthesis of folic acid, a vital component for DNA synthesis and cellular replication in the malaria parasite, Plasmodium falciparum. By inhibiting DHFR, this compound disrupts the parasite's life cycle.[5]
Quantitative Data
The following tables summarize key quantitative parameters related to the metabolism and pharmacokinetics of proguanil and this compound.
Table 1: Enzyme Kinetic Parameters for Proguanil Metabolism in Human Liver Microsomes
| Enzyme | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Reference |
| CYP2C19 & CYP3A4 (Combined) | 82 ± 47 | 8 ± 6 | [1] |
| CYP3A Isoforms & S-mephenytoin hydroxylase | 35 - 183 | Not Specified | [2][6] |
| Mephenytoin (B154092) hydroxylase (P450 MP) | 21.8 - 29.6 | 1.5 - 8.2 | [7] |
Table 2: Pharmacokinetic Parameters of Proguanil and this compound in Healthy Adults (Single 200 mg Oral Dose)
| Parameter | Proguanil | This compound | Reference |
| Cmax (ng/mL) | 170 (median) | 41 (median) | [8] |
| Tmax (h) | 3 (median) | 5.3 ± 0.9 | [8] |
| AUC (ng·h/mL) | 3046 ± 313 | 679 ± 372 | [8] |
| Elimination Half-life (h) | 16.1 ± 2.9 | 15.7 ± 2.4 | [8] |
Table 3: Steady-State Pharmacokinetic Parameters of Proguanil and this compound in Healthy Male Volunteers (200 mg daily)
| Parameter | Proguanil | This compound | Reference |
| Cmax (ng/mL) | 130.3 ± 16.0 | 52.0 ± 15.2 | [9] |
| Tmax (h) | 3.8 ± 1.3 | 5.3 ± 1.0 | [9] |
| Elimination Half-life (h) | 14.5 ± 3.0 | 11.7 ± 3.1 | [9] |
Table 4: Pharmacokinetic Parameters in Children with Multidrug-Resistant P. falciparum Malaria (Proguanil 7 mg/kg/day for 3 days)
| Parameter | Proguanil | This compound | Reference |
| Mean Peak Plasma Concentration (Day 3) (ng/mL) | 306 ± 108 | 44.3 ± 27.3 | [10] |
| Mean AUC (ng·h/mL) | 4646 ± 1226 | 787 ± 397 | [10] |
| Terminal Elimination Half-life (h) | 14.9 ± 3.3 | 14.6 ± 2.6 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolic pathway of proguanil to this compound.
In Vitro Metabolism of Proguanil in Human Liver Microsomes
This protocol is designed to determine the kinetics of this compound formation from proguanil using human liver microsomes.
Materials:
-
Human liver microsomes (pooled or from individual donors)
-
Proguanil hydrochloride
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for HPLC analysis (e.g., pyrimethamine)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and varying concentrations of proguanil.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation for HPLC: Centrifuge the mixture to pellet the protein. Transfer the supernatant to an HPLC vial for analysis.
-
Data Analysis: Quantify the formation of this compound using a validated HPLC method. Determine the enzyme kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Quantification of Proguanil and this compound in Plasma by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of proguanil and its metabolite this compound in human plasma.[11][12][13][14]
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile phase: A mixture of a buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 50:50 v/v)
-
Proguanil and this compound analytical standards
-
Internal standard (e.g., pyrimethamine)
-
Human plasma (blank)
-
Reagents for sample extraction (e.g., diethyl ether, 2 M NaOH)
Procedure:
-
Preparation of Standard Solutions: Prepare stock solutions of proguanil, this compound, and the internal standard in a suitable solvent (e.g., methanol). Prepare working standard solutions by serial dilution.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add a known amount of the internal standard.
-
Make the sample alkaline by adding 0.5 mL of 2 M NaOH.
-
Add 5 mL of diethyl ether and vortex for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a filtered and degassed mixture of buffer and organic solvent.
-
Flow Rate: e.g., 1.0 mL/min.
-
Detection Wavelength: e.g., 254 nm or 287 nm.[14]
-
Injection Volume: e.g., 50 µL.
-
-
Calibration and Quantification:
-
Construct a calibration curve by analyzing plasma samples spiked with known concentrations of proguanil and this compound.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentrations of proguanil and this compound in the test samples by interpolation from the calibration curve.
-
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This spectrophotometric assay measures the inhibitory activity of this compound against P. falciparum DHFR by monitoring the oxidation of NADPH.[5][15][16]
Materials:
-
Recombinant P. falciparum DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
Assay buffer (e.g., 50 mM TES, pH 7.0, 75 mM β-mercaptoethanol, 1 mM EDTA)
-
This compound stock solution (in DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH (final concentration ~100 µM), and varying concentrations of this compound.
-
Enzyme Addition and Incubation: Add the recombinant DHFR to the reaction mixture and incubate for a specified period to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding DHF (final concentration ~100 µM).
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve for each this compound concentration.
-
Determine the percentage of enzyme inhibition relative to a no-inhibitor control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
References
- 1. In vitro proguanil activation to this compound is mediated by CYP2C19 and CYP3A4 in adult Chinese liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro proguanil activation to this compound by human liver microsomes is mediated by CYP3A isoforms as well as by S-mephenytoin hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between proguanil metabolic ratio and CYP2C19 genotype in a Caucasian population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proguanil polymorphism does not affect the antimalarial activity of proguanil combined with atovaquone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In vitro metabolism of the biguanide antimalarials in human liver microsomes: evidence for a role of the mephenytoin hydroxylase (P450 MP) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and pharmacokinetics of atovaquone and proguanil in children with multidrug-resistant Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. tsijournals.com [tsijournals.com]
- 13. researchgate.net [researchgate.net]
- 14. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 15. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide on Cycloguanil's Role in Inhibiting the Folate Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, caused by parasites of the genus Plasmodium, remains a significant global health threat, largely due to the parasite's ability to develop resistance to antimalarial drugs.[1] This necessitates a continuous effort in the discovery and development of new therapeutic agents. The folate biosynthesis pathway is a critical metabolic route for the parasite, essential for the synthesis of nucleic acids (like dTMP) and certain amino acids required for DNA replication and parasite proliferation.[2][3] Consequently, enzymes within this pathway are well-established targets for antimalarial chemotherapy.[1][3]
Cycloguanil (B1669406) is the active metabolite of the prodrug proguanil (B194036).[4][5] Upon administration, proguanil is metabolized by cytochrome P450 enzymes in the liver to form this compound.[4][6][7] This triazine metabolite is a potent and specific inhibitor of the Plasmodium dihydrofolate reductase (DHFR) enzyme, a key component of the folate pathway.[1][4] This guide provides a detailed examination of this compound's mechanism of action, quantitative inhibition data, and standardized experimental protocols for its study.
The Folate Biosynthesis Pathway in Plasmodium falciparum
Unlike their human hosts who obtain folates from their diet, malaria parasites can synthesize these essential cofactors de novo.[8] This metabolic distinction makes the pathway an excellent target for selective drug action. The pathway begins with GTP and, through a series of enzymatic steps, produces dihydrofolate (DHF).[2][9] The final and critical step in this pathway is the reduction of DHF to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[1] THF is the biologically active form of folate, which, after being converted into derivatives like 5,10-methylenetetrahydrofolate, donates one-carbon units for essential biochemical reactions, including the synthesis of thymidylate (dTMP) from uridylate (dUMP), a necessary precursor for DNA synthesis.[2][8] Inhibition of DHFR creates a metabolic bottleneck, depleting the THF pool and halting DNA replication, which ultimately leads to parasite death.[1][7]
Figure 1: P. falciparum Folate Pathway and DHFR Inhibition.
Mechanism of Action
This compound acts as a competitive inhibitor of the Plasmodium DHFR enzyme.[4] Its chemical structure allows it to bind with high affinity to the active site of the parasite's DHFR, directly competing with the natural substrate, dihydrofolate (DHF).[1] This binding is highly selective; this compound's affinity for the parasite DHFR is significantly higher than for the human ortholog, which is the basis for its therapeutic utility.[10] By occupying the active site, this compound prevents the reduction of DHF to THF, thereby disrupting the folate cycle and halting the synthesis of DNA precursors.[4][7] This targeted action specifically arrests the parasite's ability to replicate.[11]
The prodrug-to-active-metabolite relationship is a key feature of this compound's pharmacology.
Figure 2: Conversion of Proguanil to this compound.
Quantitative Analysis of DHFR Inhibition
The inhibitory potency of this compound is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity or parasite growth.[4] These values are crucial for assessing drug efficacy and understanding resistance mechanisms. Resistance to this compound is primarily linked to point mutations in the pfdhfr gene, which alter the enzyme's active site and reduce drug binding affinity.[12]
The table below summarizes representative IC50 values for this compound against various P. falciparum strains, highlighting the difference between drug-sensitive and drug-resistant parasites.
| Target/Strain | Genotype (Key pfdhfr Mutations) | Mean IC50 (nM) | Description | Reference |
| P. falciparum (Susceptible) | Wild-Type | 11.1 | African clinical isolates susceptible to DHFR inhibitors. | [13] |
| P. falciparum (Resistant) | S108N, N51I, C59R mutations | 2,030 | African clinical isolates with mutations conferring resistance. | [13] |
| P. falciparum (3D7) | Wild-Type (Antifolate-sensitive) | 7.5 | Laboratory strain known to be sensitive to antifolates. | [14] |
| P. falciparum (Dd2) | S108N, N51I, C59R | 1200 | Laboratory strain with multiple mutations, showing high resistance. | [12] |
| Human DHFR | N/A | 43,000 (Ki) | Inhibitor constant (Ki) for human DHFR, showing lower affinity. | [10] |
Note: IC50 and Ki values can vary between studies due to differences in experimental conditions, such as assay type (enzymatic vs. in vitro parasite growth) and specific parasite isolates.
Experimental Protocols
In Vitro DHFR Enzyme Inhibition Assay (Colorimetric)
This biochemical assay directly measures the effect of this compound on the enzymatic activity of purified recombinant P. falciparum DHFR by monitoring the oxidation of NADPH.
Principle: DHFR catalyzes the reduction of DHF to THF using NADPH as a cofactor. This reaction involves the oxidation of NADPH to NADP+, which can be monitored by a decrease in absorbance at 340 nm.[15][16] An inhibitor will slow the rate of this absorbance decrease.
Materials and Reagents:
-
Purified recombinant P. falciparum DHFR enzyme
-
DHFR Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5[16]
-
Dihydrofolate (DHF) stock solution (e.g., 10 mM in assay buffer with NaOH for dissolution, pH adjusted)[16]
-
NADPH stock solution (e.g., 10 mM in assay buffer, prepared fresh)[16][17]
-
This compound stock solution (in 100% DMSO) and serial dilutions
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents. Dilute the DHFR enzyme stock to the desired working concentration in cold assay buffer immediately before use.[15]
-
Assay Plate Setup:
-
Test Wells: Add 2 µL of each this compound dilution.
-
Enzyme Control (No Inhibitor): Add 2 µL of DMSO.
-
Background Control (No Enzyme): Add 100 µL of assay buffer.[15]
-
-
Enzyme Addition: Add 98 µL of the diluted DHFR enzyme solution to the 'Test' and 'Enzyme Control' wells. Mix gently.[15][17]
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation: Add 100 µL of a reaction mixture containing DHF and NADPH to all wells to start the reaction.[15]
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode, recording data every 15-30 seconds for 10-20 minutes.[16]
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[16]
-
Calculate the percent inhibition for each this compound concentration relative to the enzyme control.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[4]
Figure 3: Experimental Workflow for a DHFR Enzyme Inhibition Assay.
Conclusion
This compound is a powerful inhibitor of Plasmodium dihydrofolate reductase, a critical enzyme in the parasite's folate biosynthesis pathway.[1] Its mechanism as a competitive inhibitor is well-understood, and its selectivity for the parasite enzyme over the human counterpart underpins its clinical utility.[4][10] The quantitative data on its inhibitory activity, especially against resistant strains, are vital for ongoing surveillance and drug development efforts. The detailed protocols provided herein offer a standardized approach for researchers to evaluate this compound and novel DHFR inhibitors, contributing to the crucial fight against malaria.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the folate pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 8. Plasmodium falciparum: a paradigm for alternative folate biosynthesis in diverse microorganisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Host dihydrofolate reductase (DHFR)-directed this compound analogues endowed with activity against influenza virus and respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. assaygenie.com [assaygenie.com]
Preliminary Investigation into Cycloguanil's Anti-Cancer Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloguanil (B1669406), the active metabolite of the anti-malarial drug proguanil, has emerged as a compound of interest in oncology research due to its inhibitory effects on dihydrofolate reductase (DHFR), a clinically validated anti-cancer target.[1][2][3][4] This technical guide provides a comprehensive overview of the preliminary investigations into this compound's anti-cancer potential, summarizing key findings, experimental methodologies, and the underlying mechanism of action. The document is intended to serve as a resource for researchers and professionals in the field of drug development, offering insights into the therapeutic promise and further research directions for this compound and its analogues.
Core Mechanism of Action: DHFR Inhibition and Downstream Effects
This compound's primary anti-cancer activity stems from its potent inhibition of human dihydrofolate reductase (DHFR).[1][2][3][4] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are vital for DNA replication and cell proliferation.
By binding to and inhibiting DHFR, this compound depletes the intracellular pool of reduced folates. This disruption of folate metabolism leads to:
-
Inhibition of DNA Synthesis: The scarcity of thymidylate and purines hampers DNA replication, leading to cell cycle arrest, primarily in the S-phase.[4]
-
Disruption of STAT3 Signaling: DHFR inhibition has been shown to block the transcriptional activity of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer cell survival, proliferation, and angiogenesis.[1][2][4][5]
The dual effect of inhibiting both nucleotide synthesis and a critical cancer-promoting signaling pathway underscores the therapeutic potential of this compound.
Caption: this compound's mechanism of action via DHFR inhibition.
Quantitative Data on Anti-Cancer Activity
Studies have demonstrated that while this compound and its analogues can engage DHFR at sub-nanomolar concentrations, growth inhibition in cancer cell lines is typically observed at higher, micromolar concentrations.[1][6] A notable characteristic of many DHFR inhibitors, including this compound, is their tendency to induce a cytostatic (growth-inhibiting) rather than a cytotoxic (cell-killing) effect, with dose-response curves often plateauing at around 50% cell viability.[1][5]
Table 1: Growth Inhibitory (GI₅₀) Concentrations of this compound and Analogues in Breast Cancer Cell Lines (72h treatment)
| Compound | MDA-MB-468 GI₅₀ (µM) | MDA-MB-231 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) |
| This compound | ~40-70 | Not Reported | Not Reported |
| NSC127159 (Analogue) | >10 | >10 | ~1 |
| Baker's Antifolate | ~1 | ~1 | <0.1 |
| Methotrexate (MTX) | <0.1 | <0.1 | <0.1 |
Note: Data is compiled from various preclinical studies and serves as an illustrative example. Actual values may vary between experiments and cell lines.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to evaluate the anti-cancer potential of this compound.
Cell Viability and Growth Inhibition Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Resazurin-based viability reagent (e.g., alamarBlue) or MTT reagent
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Viability Assessment:
-
Resazurin (B115843) Method: Add 10 µL of resazurin reagent to each well and incubate for 2-4 hours. Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
MTT Method: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the GI₅₀ (concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Workflow for cell viability and growth inhibition assay.
DHFR Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
Objective: To confirm that this compound directly binds to and stabilizes DHFR in a cellular context.
Materials:
-
Cancer cells
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Liquid nitrogen
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein extraction (e.g., sonicator, freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Anti-DHFR antibody
Procedure:
-
Cell Treatment: Treat cultured cancer cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells using freeze-thaw cycles or sonication.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble DHFR at each temperature using SDS-PAGE and Western blotting with an anti-DHFR antibody.
-
Data Analysis: Quantify the band intensities. Plot the fraction of soluble DHFR as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
STAT3 Reporter Assay
Objective: To measure the effect of this compound on STAT3 transcriptional activity.
Materials:
-
Cancer cell line stably expressing a STAT3-responsive luciferase reporter construct (e.g., U3A cells)
-
This compound
-
STAT3 activator (e.g., Oncostatin M - OSM)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the STAT3 reporter cell line in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
STAT3 Activation: Stimulate the cells with a STAT3 activator (e.g., 10 ng/mL OSM) or vehicle control and incubate for 5-6 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate viability assay). Calculate the inhibition of OSM-induced STAT3 activity by this compound.
Future Directions and Considerations
The preliminary data on this compound's anti-cancer activity are promising, but further investigation is warranted. Key areas for future research include:
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.[7][8]
-
Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents could lead to more effective treatment regimens.
-
Identification of Additional Targets: The observation that folinic acid does not rescue the effects of all this compound analogues suggests the existence of additional molecular targets that warrant further exploration.[1][2][6]
-
Analogue Development: The development and screening of novel this compound analogues may yield compounds with improved potency, selectivity, and pharmacokinetic properties.[9]
-
Clinical Trials: Ultimately, well-designed clinical trials will be necessary to determine the therapeutic potential of this compound in cancer patients.[10][11][12]
Conclusion
This compound demonstrates clear anti-cancer potential through its well-defined mechanism of DHFR inhibition, leading to the disruption of folate metabolism and downstream oncogenic signaling pathways such as STAT3. The available preclinical data supports its further investigation as a potential therapeutic agent. This technical guide provides a foundational understanding for researchers to build upon in the ongoing effort to translate these promising preliminary findings into clinical applications.
References
- 1. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. | Broad Institute [broadinstitute.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches [mdpi.com]
- 8. Frontiers | A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs [frontiersin.org]
- 9. Host dihydrofolate reductase (DHFR)-directed this compound analogues endowed with activity against influenza virus and respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Find a Clinical Trial | Pfizer Clinical Trials [pfizerclinicaltrials.com]
- 11. vjoncology.com [vjoncology.com]
- 12. Panitumumab Plus Trifluridine-Tipiracil as Anti–Epidermal Growth Factor Receptor Rechallenge Therapy for Refractory RAS Wild-Type Metastatic Colorectal Cancer: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Testing Cycloguanil in Plasmodium falciparum Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro testing of Cycloguanil (B1669406), an antimalarial drug, against Plasmodium falciparum, the deadliest species of malaria parasite. This document outlines the mechanism of action of this compound, detailed protocols for common susceptibility assays, and data presentation guidelines to facilitate robust and reproducible research.
Introduction to this compound
This compound is the active metabolite of the prodrug proguanil (B194036). It is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) in Plasmodium falciparum.[1][2] This enzyme is a critical component of the parasite's folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids.[2] By inhibiting DHFR, this compound disrupts DNA synthesis and ultimately leads to parasite death.[1][2] The emergence of drug-resistant strains of P. falciparum, often due to mutations in the dhfr gene, necessitates continuous in vitro monitoring of this compound's efficacy.[1][3]
Mechanism of Action: DHFR Inhibition in the Folate Biosynthesis Pathway
This compound acts as a competitive inhibitor of P. falciparum DHFR, binding to the enzyme's active site and preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] THF is a vital one-carbon donor for numerous metabolic reactions, including the synthesis of thymidylate, a precursor for DNA. The disruption of this pathway halts parasite replication.[2]
Caption: Inhibition of P. falciparum DHFR by this compound within the folate biosynthesis pathway.
Quantitative Data: In Vitro Susceptibility of P. falciparum to this compound
The 50% inhibitory concentration (IC50) is a standard measure of a drug's in vitro potency. IC50 values for this compound can vary significantly between drug-sensitive and drug-resistant P. falciparum strains, primarily due to mutations in the DHFR enzyme.
| P. falciparum Strain | DHFR Genotype | Mean IC50 (nM) | Susceptibility Status | Reference |
| Various African Isolates | Wild-Type | 11.1 | Susceptible | [4] |
| Various African Isolates | Mutant | 2,030 | Resistant | [4] |
| Ugandan Isolates | Multiple Mutations | 1200 | Resistant | [3] |
Note: IC50 values can be influenced by the specific in vitro assay conditions, including the culture medium used.[5][6]
Experimental Protocols
Several robust methods are available for determining the in vitro susceptibility of P. falciparum to this compound. The most common assays include the SYBR Green I-based fluorescence assay, the parasite lactate (B86563) dehydrogenase (pLDH) assay, and the isotopic [³H]-hypoxanthine incorporation assay.
Experimental Workflow Overview
Caption: A generalized workflow for in vitro susceptibility testing of this compound against P. falciparum.
Protocol 1: SYBR Green I-Based Fluorescence Assay
This assay measures the accumulation of parasite DNA as an indicator of growth. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI 1640 with supplements)
-
Human erythrocytes
-
This compound
-
96-well black, clear-bottom microtiter plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Drug Plate Preparation: Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. Include drug-free wells for positive control (100% growth) and wells with uninfected erythrocytes for background control.
-
Parasite Culture Addition: Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit. Add 200 µL of this suspension to each well.
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.[7]
-
Lysis and Staining: After incubation, freeze the plates to lyse the erythrocytes. Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.[8]
-
Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1-3 hours.[7] Measure the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (uninfected erythrocytes) from all readings.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[7]
-
Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme released upon cell lysis.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium
-
Human erythrocytes
-
This compound
-
96-well microtiter plates
-
Malstat™ reagent
-
NBT/PES solution
-
Absorbance plate reader (650 nm)
Procedure:
-
Drug Plate Preparation and Incubation: Follow steps 1-3 of the SYBR Green I assay protocol.
-
Lysis: After the 72-hour incubation, lyse the cells by freeze-thawing the plates.
-
Enzyme Reaction:
-
Add Malstat™ reagent to each well.
-
Add NBT/PES solution to initiate the colorimetric reaction.
-
-
Absorbance Measurement: Incubate the plates at room temperature in the dark for 30-60 minutes.[7] Measure the absorbance at 650 nm.
-
Data Analysis: Calculate the percentage of growth inhibition and determine the IC50 as described for the SYBR Green I assay.
Protocol 3: [³H]-Hypoxanthine Incorporation Assay
This isotopic assay is a highly sensitive method that measures the incorporation of radiolabeled hypoxanthine, a DNA precursor, into the parasite's nucleic acids.[9][10]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium
-
Human erythrocytes
-
This compound
-
[³H]-hypoxanthine
-
96-well microtiter plates
-
Cell harvester
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Drug Plate Preparation and Parasite Addition: Follow steps 1 and 2 of the SYBR Green I assay protocol.
-
Incubation and Radiolabeling: Incubate the plates for 24 hours. Then, add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.
-
Harvesting: After incubation, lyse the cells by freeze-thawing. Harvest the contents of each well onto a filter mat using a cell harvester.
-
Scintillation Counting: Dry the filter mat and place it in a scintillation vial with scintillation fluid. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: The amount of incorporated [³H]-hypoxanthine is proportional to parasite growth.[10] Calculate the percentage of inhibition and determine the IC50 as described for the other assays.
Conclusion
The choice of assay for testing this compound against P. falciparum will depend on the specific research question, available resources, and desired throughput. The SYBR Green I and pLDH assays are well-suited for high-throughput screening, while the isotopic assay offers high sensitivity.[11] Consistent application of these detailed protocols will ensure the generation of reliable and comparable data for monitoring this compound efficacy and understanding the mechanisms of drug resistance in P. falciparum.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic interactions among atovaquone, proguanil and this compound against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of High-Throughput Screening for the Discovery of Novel Cycloguanil Analogs as Dihydrofolate Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloguanil (B1669406), the active metabolite of the antimalarial drug proguanil, is a well-established inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[1] Inhibition of DHFR disrupts the synthesis of essential precursors for DNA, RNA, and certain amino acids, leading to cell death.[2][3] This mechanism has made DHFR a key target for the development of antimicrobial and anticancer therapies.[4][5] The emergence of drug resistance to existing DHFR inhibitors necessitates the discovery of novel chemical scaffolds with improved potency and resistance-breaking profiles. High-throughput screening (HTS) offers a powerful platform for the rapid evaluation of large compound libraries to identify new and effective this compound analogs.[2] This document provides detailed application notes and protocols for the HTS-based discovery of novel DHFR inhibitors based on the this compound scaffold.
Signaling Pathway: Folate Biosynthesis and DHFR Inhibition
The folate pathway is essential for cellular proliferation. Dihydrofolate reductase (DHFR) catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial cofactors in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[6] this compound and its analogs act as competitive inhibitors of DHFR, binding to the active site of the enzyme and preventing the reduction of DHF to THF.[1] This leads to a depletion of the THF pool, thereby inhibiting DNA synthesis and arresting cell growth.[3]
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel this compound analogs as DHFR inhibitors follows a multi-stage process. It commences with a primary screen of a large and diverse chemical library using a robust and sensitive biochemical assay. Hits identified in the primary screen are then subjected to a series of secondary and counter-screens to confirm their activity, determine their potency (IC50), and assess their selectivity and cytotoxicity. This funneling approach efficiently filters a large number of initial compounds down to a small set of validated leads for further development and optimization.[2]
Data Presentation
Quantitative data from HTS and subsequent dose-response experiments should be organized into clearly structured tables for easy comparison of the activity of different this compound analogs.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | DHFR IC50 (µM) | P. falciparum IC50 (µM) | Human Cell Line CC50 (µM) | Selectivity Index (CC50 / P. falciparum IC50) |
| This compound | 95 | 0.002 | 0.005 | >50 | >10000 |
| Analog A | 92 | 0.0015 | 0.004 | >50 | >12500 |
| Analog B | 85 | 0.010 | 0.025 | 45 | 1800 |
| NSC127159 | 98 | Sub-nanomolar | Not Reported | Not Reported | Not Reported |
| Analog C | 65 | 0.5 | 1.2 | >100 | >83 |
| Analog D | 40 | >10 | >20 | >100 | - |
Note: The data presented in this table is illustrative and compiled from various sources for demonstration purposes. Actual values may vary depending on the specific assay conditions. The activity of NSC127159 has been noted as being in the sub-nanomolar range for DHFR engagement in cells.[7]
Experimental Protocols
Primary High-Throughput Screening: Biochemical DHFR Inhibition Assay
This protocol is adapted for a 384-well plate format and is based on the spectrophotometric measurement of NADPH oxidation.[8]
Materials:
-
Recombinant Plasmodium falciparum DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM TES pH 7.0, 75 mM β-mercaptoethanol, 1 mg/mL BSA
-
Test compounds (this compound analogs) and control inhibitors (e.g., methotrexate) dissolved in DMSO
-
384-well, clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 100 nL of test compounds and controls into the assay plate wells.
-
Enzyme Addition: Add 10 µL of DHFR enzyme solution (final concentration ~5-10 nM in assay buffer) to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 10 µL of a substrate solution containing DHF (final concentration ~10 µM) and NADPH (final concentration ~100 µM) in assay buffer to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADPH oxidation) for each well. The percent inhibition for each compound is calculated relative to the uninhibited (DMSO) and fully inhibited (methotrexate) controls.
Secondary Screening: P. falciparum Growth Inhibition Assay
This cell-based assay determines the potency of hit compounds against the parasite. The P. falciparum lactate (B86563) dehydrogenase (pLDH) assay is a common method.[9]
Materials:
-
P. falciparum culture (e.g., 3D7 strain) at ~1% parasitemia and 2% hematocrit in complete culture medium.
-
Test compounds serially diluted in culture medium.
-
96-well or 384-well culture plates.
-
pLDH assay reagents (Malstat™ reagent, NBT/PES solution).
-
Saponin (B1150181) solution for cell lysis.
-
Incubator with a gas mixture of 5% CO2, 5% O2, 90% N2.
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compounds to the wells of the culture plate.
-
Parasite Plating: Add 99 µL of the P. falciparum culture to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in the specialized gas mixture.
-
Cell Lysis: Add 10 µL of 0.1% saponin solution to each well to lyse the red blood cells.
-
pLDH Reaction: Add 100 µL of the pLDH assay reagent mixture to each well.
-
Signal Development: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Absorbance Reading: Measure the absorbance at 650 nm.
-
Data Analysis: Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cytotoxicity Assay: Human Cell Viability Assay
This assay is crucial to assess the selectivity of the compounds for the parasite enzyme over the human counterpart. An MTT or resazurin-based assay is commonly used.[2]
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Complete cell culture medium
-
Test compounds serially diluted in culture medium
-
96-well culture plates
-
MTT or resazurin (B115843) solution
-
Solubilization solution (e.g., DMSO or SDS solution)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Replace the medium with fresh medium containing the serially diluted test compounds.
-
Incubation: Incubate the plate for 48-72 hours.[2]
-
Viability Reagent Addition: Add MTT or resazurin solution to each well and incubate for 2-4 hours.
-
Signal Measurement: If using MTT, add the solubilization solution and measure absorbance at 570 nm. If using resazurin, measure fluorescence (Ex/Em ~560/590 nm).
-
Data Analysis: Calculate the percent viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) value.
Conclusion
The application of HTS provides a robust and efficient strategy for the identification of novel this compound analogs with potent DHFR inhibitory activity. The combination of a biochemical primary screen with subsequent cell-based secondary and cytotoxicity assays allows for the selection of promising lead compounds with high potency and selectivity. The detailed protocols and workflow presented here serve as a comprehensive guide for researchers engaged in the discovery and development of the next generation of DHFR inhibitors to combat infectious diseases and cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Three-dimensional quantitative structure-activity relationship analysis of a set of Plasmodium falciparum dihydrofolate reductase inhibitors using a pharmacophore generation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Cycloguanil in Animal Models of Malaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloguanil (B1669406) is the active metabolite of the antimalarial prodrug proguanil (B194036).[1] It is a potent inhibitor of the Plasmodium dihydrofolate reductase (DHFR) enzyme, a critical component of the folate biosynthesis pathway.[1] Inhibition of DHFR disrupts the synthesis of essential nucleic acids and amino acids, ultimately leading to parasite death.[1] These application notes provide detailed methodologies for assessing the efficacy and pharmacokinetics of this compound in animal models of malaria, along with protocols for its quantitative analysis in biological samples.
Mechanism of Action
This compound functions as a competitive inhibitor of Plasmodium DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate.[1] This action blocks the regeneration of tetrahydrofolate, a crucial cofactor for DNA synthesis and parasite replication.[1] Resistance to this compound can emerge through point mutations in the dhfr gene, which alter the drug's binding affinity to the enzyme.[2][3]
Caption: Mechanism of action of this compound in Plasmodium.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parasite Species | Parameter | Value (nM) | Reference |
| P. falciparum | IC50 | 0.5 - 2.5 | [4] |
IC50: Half-maximal inhibitory concentration
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | Reference |
| Male Volunteers | Oral (Proguanil) | 200 (daily) | 52.0 ± 15.2 | 5.3 ± 1.0 | 11.7 ± 3.1 | [5] |
| Malaysian Volunteers | Oral (Proguanil) | 100 (12-hourly) | 317.0 ± 44.4 | - | - | [6] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; T1/2: Elimination half-life. Note: Data is for this compound after administration of the prodrug Proguanil.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment using the 4-Day Suppressive Test in a P. berghei Mouse Model
This protocol is adapted from standard methods for primary in vivo screening of antimalarial compounds.[7]
1. Materials and Reagents:
-
Plasmodium berghei (ANKA strain)[7]
-
NMRI female mice (25 ± 2 g)[7]
-
This compound hydrochloride
-
Standard suspending vehicle (e.g., 0.5% carboxymethylcellulose, 0.5% benzyl (B1604629) alcohol, 0.4% Tween 80 in 0.9% NaCl)[7]
-
Physiological saline
-
Heparinized tubes
-
Giemsa stain
2. Experimental Workflow:
Caption: Experimental workflow for the 4-day suppressive test.
3. Procedure:
-
Infection (Day 0): Obtain heparinized blood from a donor mouse with approximately 30% P. berghei parasitemia. Dilute the blood in physiological saline to a concentration of 10^8 parasitized erythrocytes per mL. Inject each experimental mouse intravenously (i.v.) or intraperitoneally (i.p.) with 0.2 mL of this suspension.[7]
-
Drug Administration (Day 0-3): Two hours post-infection, administer the desired dose of this compound (or vehicle control) to the respective groups of mice via oral gavage. Continue drug administration once daily for the next three days.[7]
-
Parasitemia Determination (Day 4): On day 4, prepare thin blood smears from the tail blood of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by light microscopy.
-
Data Analysis: Calculate the average parasitemia for each treatment group and the vehicle control group. The percent inhibition of parasite growth can be calculated using the following formula:
% Inhibition = [1 - (Mean parasitemia of treated group / Mean parasitemia of control group)] x 100
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
This protocol provides a general framework for the sensitive quantification of this compound in plasma samples, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[8][9]
1. Materials and Reagents:
-
This compound analytical standard
-
Internal standard (e.g., Chlorproguanil)[9]
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Blank rodent plasma
2. Sample Preparation:
-
To a 50 µL plasma sample, add an appropriate amount of the internal standard solution.
-
Perform protein precipitation by adding a solvent like acetonitrile.[8]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable reverse-phase column (e.g., C18 or ethyl-linked phenyl) with a gradient elution of acetonitrile and water containing formic acid.[9]
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. Monitor the transitions for this compound and the internal standard using selected reaction monitoring (SRM).[9]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The protocols and data presented provide a comprehensive guide for the preclinical assessment of this compound in animal models of malaria. The 4-day suppressive test is a robust method for evaluating in vivo efficacy, while LC-MS/MS offers a sensitive and specific approach for pharmacokinetic analysis. These techniques are essential for the continued development and evaluation of antifolate antimalarial drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular basis of differential resistance to this compound and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions between this compound derivatives and wild type and resistance-associated mutant Plasmodium falciparum dihydrofolate reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steady-state kinetics of proguanil and its active metabolite, this compound, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple-dose pharmacokinetic study of proguanil and this compound following 12-hourly administration of 100 mg proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
- 8. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, this compound, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Generating Cycloguanil-Resistant Plasmodium falciparum Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloguanil (B1669406), the active metabolite of proguanil (B194036), is an antifolate drug that has been used for malaria prophylaxis and treatment. It functions by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the parasite's DNA synthesis and replication. However, the efficacy of this compound has been compromised by the emergence and spread of drug-resistant Plasmodium falciparum strains. The primary mechanism of resistance is the accumulation of point mutations in the dhfr gene, which reduces the binding affinity of the drug to the enzyme.
These application notes provide a detailed protocol for the in vitro generation of this compound-resistant P. falciparum lines. This process is a critical tool for studying the molecular mechanisms of drug resistance, for screening new antimalarial compounds that may be effective against resistant strains, and for the overall advancement of drug development efforts.
Molecular Basis of this compound Resistance
Resistance to this compound in P. falciparum is primarily associated with specific point mutations in the dihydrofolate reductase (DHFR) domain of the bifunctional DHFR-thymidylate synthase (TS) gene. These mutations alter the enzyme's active site, thereby reducing its affinity for this compound.
Key mutations associated with this compound resistance include:
-
S108N: This is a foundational mutation that confers resistance to pyrimethamine (B1678524) and a moderate decrease in susceptibility to this compound.[1]
-
A16V + S108T: This double mutation is specifically associated with high-level resistance to this compound while often retaining sensitivity to pyrimethamine.[1][2]
-
N51I and C59R: These mutations, often found in combination with S108N, further increase the level of resistance to both this compound and pyrimethamine.
-
I164L: The addition of this mutation to other existing mutations can lead to high-level resistance to both drugs.[1]
The stepwise acquisition of these mutations allows the parasite to develop progressively higher levels of resistance.[3]
Data Presentation: this compound Susceptibility in P. falciparum Strains
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against various P. falciparum strains with different dhfr genotypes. This data is essential for selecting appropriate drug concentrations for resistance induction and for characterizing the resulting resistant lines.
| P. falciparum Strain/Isolate | DHFR Genotype (Amino Acid Changes) | This compound IC50 (nM) - Geometric Mean/Median | Reference(s) |
| Drug-Sensitive (Wild-Type) | Wild-Type | 1.30 - 11.1 | [4][5] |
| Field Isolates (Susceptible) | Wild-Type | 11.1 | [5] |
| Field Isolates (Resistant) | Various mutations (e.g., S108N) | 2,030 | [5] |
| Ugandan Isolates (2016-2020) | Triple/Quadruple mutants (51I/59R/108N/164L) | 1200 (Median) | [6] |
| A16V + S108T | A16V + S108T | 1314 (Ki) | [7] |
| C59R + S108N + I164L | C59R + S108N + I164L | 1140 (Ki) | [7] |
| N51I + C59R + S108N + I164L | N51I + C59R + S108N + I164L | 730 (Ki) | [7] |
Note: Ki values represent inhibition constants and are comparable to IC50 values in this context.
Experimental Protocols
In Vitro Culture of Plasmodium falciparum
A continuous culture of asexual erythrocytic stages of P. falciparum is a prerequisite for generating drug-resistant lines.
Materials:
-
P. falciparum strain (e.g., 3D7, NF54)
-
Human erythrocytes (O+), washed
-
Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 mg/L gentamicin, and 50 mg/L hypoxanthine)
-
Incubator with a controlled gas environment (5% CO2, 5% O2, 90% N2) at 37°C
-
Sterile culture flasks and plates
Protocol:
-
Thaw cryopreserved parasites according to standard laboratory protocols.
-
Maintain the parasite culture in complete culture medium at a 5% hematocrit.
-
Monitor parasite growth daily by preparing thin blood smears and staining with Giemsa.
-
Sub-culture the parasites every 2-3 days to maintain a parasitemia between 1-5%. For sub-culturing, dilute the infected red blood cells with fresh, washed erythrocytes and complete culture medium.
Generation of this compound-Resistant Parasites by Stepwise Drug Pressure
This method involves gradually exposing the parasite culture to increasing concentrations of this compound, allowing for the selection and propagation of resistant mutants.
Materials:
-
Actively growing P. falciparum culture
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and sterilized)
-
Complete culture medium
-
96-well plates and culture flasks
Protocol:
-
Determine the initial IC50 of this compound: Before starting the selection process, determine the 50% inhibitory concentration (IC50) of this compound for the parent parasite strain using a standard drug sensitivity assay (e.g., SYBR Green I assay).
-
Initiate Drug Pressure: Start the selection by culturing the parasites in a medium containing this compound at a concentration equal to the IC50.[1]
-
Monitor Parasite Growth: Monitor the culture daily for parasite growth. Initially, a significant reduction in parasitemia is expected.
-
Increase Drug Concentration: Once the parasite culture has adapted and is growing steadily at the initial drug concentration (typically after 1-2 weeks), double the concentration of this compound in the medium.
-
Repeat the Cycle: Continue this cycle of adaptation and doubling the drug concentration. If the parasites are unable to recover at a certain concentration, reduce the concentration to the previous level and allow the culture to stabilize before attempting to increase it again. This process can take several months.
-
Maintain a Drug-Free Control: Throughout the selection process, maintain a parallel culture of the parent parasite line without any drug pressure to serve as a control.
Cloning of Resistant Parasites by Limiting Dilution
Once a parasite line that can grow in the presence of a high concentration of this compound is established, it is crucial to obtain a clonal population for downstream characterization.
Materials:
-
This compound-resistant parasite culture
-
Complete culture medium
-
96-well microplates
-
Washed, uninfected human erythrocytes
Protocol:
-
Prepare Parasite Suspension: Dilute the resistant parasite culture to a final parasitemia of approximately 0.5 parasites per 200 µL of culture medium (at 2% hematocrit).[8] This low density increases the probability of seeding a single parasite per well.
-
Plate the Dilution: Dispense 200 µL of the diluted parasite suspension into each well of a 96-well microplate.
-
Incubate: Incubate the plate under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Maintain the Culture: Change the medium every 2-3 days without disturbing the red blood cell layer.
-
Monitor for Growth: After 14-21 days, screen the wells for parasite growth using methods such as Giemsa staining of a small aliquot from each well, or a high-throughput method like a pLDH or HRP2-based ELISA.
-
Expand Clonal Lines: Expand the positive wells, which are likely to contain clonal populations, into larger culture volumes.
Characterization of Resistant Clones
a. Phenotypic Characterization:
-
IC50 Determination: Perform a standard drug sensitivity assay to determine the this compound IC50 of the newly generated resistant clones. Compare this to the IC50 of the parent, drug-sensitive strain to quantify the level of resistance.
b. Genotypic Characterization:
-
DNA Extraction: Extract genomic DNA from the resistant clones and the parent strain.
-
PCR and Sequencing: Amplify the dhfr gene using PCR and sequence the product to identify any mutations that may have arisen during the selection process. Compare the sequences to the wild-type dhfr sequence to confirm the genetic basis of resistance.
Visualizations
Signaling Pathway of this compound Action and Resistance
Caption: Mechanism of this compound action and resistance in P. falciparum.
Experimental Workflow for Generating this compound-Resistant Parasite Lines
Caption: Workflow for in vitro generation of this compound-resistant parasites.
References
- 1. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Spatial Limitation around Residues 16 and 108 of Plasmodium falciparum Dihydrofolate Reductase Explains Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Variability of in vitro activity of proguanil and this compound on erythrocyte stages of Plasmodium falciparum as a function of culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
- 8. A high-throughput method to detect Plasmodium falciparum clones in limiting dilution microplates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Cycloguanil Susceptibility Testing Using the SYBR Green I Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, caused by parasites of the Plasmodium genus, remains a significant global health challenge, largely due to the emergence and spread of drug-resistant parasite strains. Cycloguanil (B1669406), the active metabolite of the prodrug proguanil (B194036), is an antifolate agent that targets a crucial metabolic pathway in Plasmodium falciparum. Monitoring parasite susceptibility to this compound is vital for effective malaria control strategies and for the development of new antifolate drugs. The SYBR Green I-based fluorescence assay offers a simple, cost-effective, and high-throughput alternative to traditional radioisotopic methods for assessing the in vitro drug susceptibility of P. falciparum.[1][2] This document provides a detailed protocol and application notes for utilizing this assay for this compound susceptibility testing.
Principle of the Assay
The SYBR Green I assay quantifies parasite growth by measuring the amount of parasite DNA present in an in vitro culture. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[3] Mature mammalian red blood cells are anucleated; therefore, in a culture of infected erythrocytes, the fluorescence emitted by the dye is directly proportional to the number of parasites.[3][4] By culturing parasites in the presence of serial dilutions of an antimalarial drug like this compound, one can generate a dose-response curve and determine the 50% inhibitory concentration (IC50), a key measure of drug susceptibility. Studies have shown a high degree of correlation between IC50 values obtained via the SYBR Green I method and the traditional [3H]-hypoxanthine incorporation assay.[5][6]
Mechanism of Action and Resistance Pathway of this compound
This compound targets the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids, and thus for parasite replication.[7] Specifically, this compound inhibits the enzyme dihydrofolate reductase (DHFR).[8] This inhibition blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical cofactor for DNA synthesis, ultimately leading to parasite death.
Resistance to this compound in P. falciparum is primarily associated with point mutations in the gene encoding the DHFR enzyme. These mutations can alter the drug's binding affinity to the enzyme's active site, reducing its inhibitory effect and allowing the parasite to survive in the presence of the drug.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against various P. falciparum isolates.
Note: The IC50 values presented below were determined using an isotopic ([3H]-hypoxanthine) method. However, extensive validation studies have demonstrated a strong correlation (r > 0.9) between data from the isotopic assay and the SYBR Green I assay, indicating that similar results are expected.[5]
| P. falciparum Isolate Type | Drug | No. of Isolates | Geometric Mean IC50 (nM) | IC50 Range (nM) | Reference |
| Susceptible African Isolates | This compound | 68 | 11.1 | < 50 | |
| Resistant African Isolates | This compound | 18 | 2,030 | > 500 | |
| Chloroquine-Susceptible | This compound | 19 | 22.4 | 6.9 - 84.0 | |
| Chloroquine-Resistant | This compound | 27 | > 1,600 | N/A |
Experimental Protocols
This protocol is adapted from methodologies described for SYBR Green I-based antimalarial susceptibility testing.[4][5][6]
Materials and Reagents
-
P. falciparum culture (synchronized to ring stage)
-
Human erythrocytes (O+)
-
Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% Albumax II or human serum)
-
This compound hydrochloride (stock solution in DMSO or appropriate solvent, e.g., 1 mg/mL)
-
96-well flat-bottom microtiter plates (black, sterile, for fluorescence)
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) Saponin, 0.08% (v/v) Triton X-100
-
SYBR Green I nucleic acid gel stain (10,000× stock in DMSO)
-
Fluorescence microplate reader (excitation: ~485 nm, emission: ~535 nm)
-
Standard cell culture equipment (incubator with gas mixture: 5% CO₂, 5% O₂, 90% N₂, biosafety cabinet, etc.)
Protocol Workflow
Detailed Steps:
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in complete culture medium. A 2-fold dilution series is common.
-
Dispense 100 µL of each drug dilution into the appropriate wells of a 96-well black plate.
-
Include control wells:
-
Positive Control: 100 µL of drug-free medium (for 100% parasite growth).
-
Negative Control (Background): 100 µL of drug-free medium (for background fluorescence).
-
-
-
Parasite Inoculation:
-
Synchronize a P. falciparum culture to the ring stage.
-
Prepare a parasite suspension at 1% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of this parasite suspension to all wells except the negative control wells.
-
To the negative control wells, add 100 µL of a 2% hematocrit suspension of uninfected erythrocytes.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Place the plate in a modular incubation chamber.
-
Gas the chamber with the appropriate mixture (5% CO₂, 5% O₂, 90% N₂) and seal.
-
Incubate at 37°C for 72 hours.
-
-
Lysis and Staining:
-
After incubation, lyse the cells by freezing the plate at -20°C for at least 2 hours (or -80°C).
-
Prepare the SYBR Green I lysis buffer. Dilute the 10,000× SYBR Green I stock 1:5,000 in lysis buffer to achieve a final working concentration of 2×. (e.g., add 2 µL of stock dye to 10 mL of lysis buffer). Protect this solution from light.
-
Thaw the frozen plate at room temperature.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix gently by pipetting.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 535 nm, respectively.
-
Calculate the average fluorescence values for all replicates.
-
Subtract the average fluorescence value of the negative control (background) from all other readings.
-
Calculate the percentage of growth inhibition for each drug concentration using the formula: % Inhibition = 100 - [((Fluorescence_drug - Fluorescence_bkg) / (Fluorescence_pos - Fluorescence_bkg)) * 100]
-
Plot the % inhibition against the log of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R, or similar).
-
Troubleshooting
-
High Background Fluorescence: This can be caused by contamination with white blood cells (WBCs) or other microorganisms, as SYBR Green I binds to any dsDNA. If using clinical isolates, consider passing the blood through a Plasmodipur filter or a similar method to deplete WBCs.
-
Low Signal-to-Noise Ratio: Ensure initial parasitemia is adequate (at least 0.5-1%). Low parasite growth will result in a weak signal. Check culture conditions (gas, temperature, medium quality).
-
Inconsistent Replicates: Ensure proper mixing of parasite suspension and drug dilutions before and after plating. Check for pipetting errors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publicationslist.org [publicationslist.org]
- 4. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Variability of in vitro activity of proguanil and this compound on erythrocyte stages of Plasmodium falciparum as a function of culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The activity of proguanil and its metabolites, this compound and p-chlorophenylbiguanide, against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cycloguanil-Based Antimalarial Research
Welcome to the Technical Support Center for researchers working with Cycloguanil (B1669406). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the therapeutic index of this compound with adjuvants.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound and its combination with adjuvants in a research setting.
Q1: What is the primary mechanism of action for this compound and how does it relate to its therapeutic index?
A1: this compound is the active metabolite of the prodrug proguanil (B194036). Its primary mechanism of action is the inhibition of the enzyme dihydrofolate reductase (DHFR) in the malaria parasite, Plasmodium falciparum.[1] DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids. By inhibiting DHFR, this compound disrupts parasite replication. However, this compound can also inhibit human DHFR, although to a lesser extent. This off-target activity can lead to toxicity in host cells, which limits the therapeutic index of the drug. Improving the therapeutic index involves strategies that either enhance the drug's potency against the parasite or mitigate its toxicity in the host.
Q2: I've heard that this compound can be antagonistic with some antimalarials. Can you explain this?
A2: Yes, a notable example of antagonism is the combination of this compound with atovaquone (B601224). While the combination of the prodrug proguanil and atovaquone (as in Malarone®) is highly synergistic, this compound itself exhibits an antagonistic effect with atovaquone.[1] This suggests that proguanil may have an additional mechanism of action beyond its conversion to this compound that contributes to the synergistic effect with atovaquone. When designing combination studies, it is crucial to consider this interaction.
Q3: What is "folinic acid rescue" and can it improve the therapeutic index of this compound?
A3: "Folinic acid rescue" is a strategy used to mitigate the toxic effects of DHFR inhibitors on host cells. Folinic acid (also known as leucovorin) is a downstream product in the folate pathway and can be readily utilized by host cells to bypass the metabolic block imposed by DHFR inhibitors, thus rescuing them from toxicity. The principle behind its use with this compound is that host cells are more efficient at taking up and utilizing folinic acid than the parasite. This differential uptake could potentially allow for the "rescue" of host cells from this compound-induced toxicity without significantly compromising the drug's antimalarial activity, thereby widening the therapeutic index. One study has shown that the suppressive effect of this compound on human lymphocytes in vitro can be reversed by low doses of folinic acid.[2] However, it is important to note that folinic acid can also antagonize the antimalarial effect of this compound, so careful dose-response studies are necessary to find a therapeutic window.[3]
Q4: Are there other adjuvants or combination strategies that have been explored with this compound?
A4: Yes, other combinations have been investigated. For instance, this compound has been studied in combination with sulfadoxine (B1681781). Both drugs target the folate pathway, but at different steps (this compound inhibits DHFR and sulfadoxine inhibits dihydropteroate (B1496061) synthase). This can lead to a synergistic effect. However, resistance to both drugs is a significant issue. Another combination that has been explored is this compound pamoate with 4,4'-diacetyldiaminodiphenylsulfone, although this met with limited success in overcoming resistance.[4] There is also significant in vitro cross-resistance observed between this compound and pyrimethamine, another DHFR inhibitor, suggesting that combining these two may not be effective against resistant strains.[5]
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your in vitro experiments with this compound.
Guide 1: Inconsistent Results in Checkerboard (Synergy) Assays
The checkerboard assay is a standard method to assess the interaction between two drugs. Inconsistent results can be frustrating. Here are some common issues and their solutions:
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding: Uneven distribution of parasitized red blood cells (pRBCs) will lead to variability in the starting parasitemia. | Ensure thorough mixing of the pRBC suspension before and during plating. Visually inspect the plate after seeding to check for even distribution. |
| Pipetting errors: Inaccurate dispensing of drugs or cells. | Calibrate your pipettes regularly. Use fresh tips for each dilution and transfer. For viscous solutions, consider reverse pipetting. | |
| Edge effects: Evaporation from the outer wells of the microplate can concentrate the drugs and media components, affecting parasite growth.[6][7][8][9] | To mitigate this, fill the peripheral wells with sterile water or media and do not use them for experimental data.[6][8] Use lids with condensation rings or plate sealers.[7][9] | |
| Drug Precipitation | Poor drug solubility: The drug may not be fully dissolved in the culture medium, especially at higher concentrations. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent across all wells (typically <0.5%). Perform a solubility test by adding the highest drug concentration to the medium and visually inspecting for precipitation before adding cells. |
| High Background Signal in Readout | Contamination: Bacterial or fungal contamination can interfere with colorimetric or fluorometric readouts. | Use sterile techniques throughout the experiment. Regularly check cultures for contamination. Include "no cell" control wells to assess background signal from the medium and reagents. |
| Interference from hemolyzed red blood cells: Free hemoglobin can affect absorbance readings. | Handle pRBCs gently to minimize lysis. If using a colorimetric assay, consider a lysis step and subtraction of a blank reading from a well with uninfected red blood cells at the same density. | |
| Unexpected pH shift in culture medium | Bacterial contamination or high parasite metabolism: Both can lead to changes in the pH of the medium, which can affect drug activity and parasite viability. | Use a buffered medium (e.g., RPMI 1640 with HEPES). Monitor the color of the phenol (B47542) red indicator in the medium. If a significant color change is observed, investigate for contamination. |
Guide 2: Interpreting Fractional Inhibitory Concentration (FIC) Index
The FIC index is calculated to quantify the nature of the drug interaction.
-
Calculation:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
ΣFIC = FIC of Drug A + FIC of Drug B[1]
-
-
Interpretation:
-
Synergy: ΣFIC ≤ 0.5
-
Additive: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0[6]
-
Troubleshooting FIC Calculation:
-
Inaccurate IC50 values: The accuracy of the FIC index depends on the reliability of the IC50 values. Ensure your dose-response curves are well-defined with sufficient data points.
-
"Skipped" wells: Occasionally, you may observe growth in wells with higher drug concentrations while wells with lower concentrations show no growth. This can be due to contamination or cell clumping and can complicate IC50 determination.[6] Ensure a homogenous cell suspension and use strict aseptic techniques.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound and its combinations.
Table 1: In Vitro Activity of this compound and Combination Partners against P. falciparum
| Drug(s) | P. falciparum Strain(s) | IC50 (nM) - Mean or Range | Reference(s) |
| This compound | African isolates (susceptible) | 11.1 | [5] |
| This compound | African isolates (resistant) | 2,030 | [5] |
| Pyrimethamine | African isolates (susceptible) | 15.4 | [5] |
| Pyrimethamine | African isolates (resistant) | 9,440 | [5] |
Table 2: Interaction of this compound with Other Antimalarials
| Combination | Interaction Type | ΣFIC (Mean) | Notes | Reference(s) |
| This compound + Atovaquone | Antagonism | 2.11 - 3.70 | The prodrug, proguanil, is synergistic with atovaquone. | [1] |
| This compound + Pyrimethamine | Cross-resistance | N/A | A highly significant positive correlation in IC50 values suggests cross-resistance. | [5] |
| Proguanil + Sulfamethoxazole | Not causally prophylactic | N/A | Did not eliminate exoerythrocytic-stage parasites in a rhesus monkey model. | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: In Vitro Checkerboard Assay for Drug Synergy
Objective: To determine the in vitro interaction (synergistic, additive, or antagonistic) between this compound and an adjuvant against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells (RBCs)
-
Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well microtiter plates
-
Stock solutions of this compound and the adjuvant in DMSO
-
SYBR Green I nucleic acid stain or [³H]-hypoxanthine
-
Plate reader (fluorescence or scintillation counter)
Procedure:
-
Drug Dilution Plate Preparation:
-
Prepare serial dilutions of this compound horizontally and the adjuvant vertically in a 96-well plate. This creates a matrix of drug combinations.
-
Include wells with each drug alone in a range of concentrations to determine their individual IC50 values.
-
Include drug-free wells as positive controls (parasite growth) and wells with uninfected RBCs as negative controls (background).
-
-
Parasite Culture Preparation:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a suspension of parasitized RBCs at a starting parasitemia of ~0.5% and a hematocrit of 2.5% in complete culture medium.
-
-
Inoculation:
-
Add the parasite suspension to all experimental wells of the drug dilution plate.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified, modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[1]
-
-
Assessment of Parasite Growth:
-
SYBR Green I method: After incubation, lyse the cells and add SYBR Green I dye. Read the fluorescence on a plate reader.
-
[³H]-hypoxanthine incorporation method: Add [³H]-hypoxanthine during the last 24 hours of incubation. After incubation, harvest the cells and measure incorporated radioactivity using a scintillation counter.[1]
-
-
Data Analysis:
-
Determine the IC50 for each drug alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination and the ΣFIC as described in the troubleshooting guide.[1]
-
Interpret the ΣFIC to determine the nature of the interaction.
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxicity of this compound with and without an adjuvant on a human cell line.
Materials:
-
Human cell line (e.g., HEK293T or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom black plates
-
Stock solutions of this compound and the adjuvant in DMSO
-
Resazurin-based cell viability reagent (e.g., alamarBlue)
-
Plate reader (fluorescence)
Procedure:
-
Cell Seeding:
-
Seed the human cells into the 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound with and without a fixed concentration of the adjuvant.
-
Add the drug solutions to the cells. Include vehicle control wells (DMSO only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Assessment:
-
Add the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50) by fitting the data to a dose-response curve.
-
Calculate the Therapeutic Index (TI) = CC50 / IC50. Compare the TI of this compound alone to the TI of this compound with the adjuvant.
-
Visualizations
Diagram 1: Folate Biosynthesis Pathway and Mechanism of Action of this compound
This diagram illustrates the key steps in the folate biosynthesis pathway in Plasmodium falciparum and highlights the inhibitory action of this compound.
Caption: Folate biosynthesis pathway in P. falciparum and the inhibitory action of this compound on DHFR.
Diagram 2: Experimental Workflow for Checkerboard Assay
This diagram outlines the key steps in performing a checkerboard assay to assess drug synergy.
Caption: A simplified workflow for conducting a checkerboard assay for drug synergy testing.
Diagram 3: Troubleshooting Logic for Inconsistent Checkerboard Results
This diagram provides a logical flow for troubleshooting common issues in checkerboard assays.
Caption: A decision tree for troubleshooting inconsistent results in checkerboard assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of proguanil and this compound on human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of folic and folinic acids in the activities of this compound and WR99210 against Plasmodium falciparum in erythrocytic culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activities of respository preparations of this compound pamoate and 4,4'-diacetyldiaminodiphenylsulfone, alone and in combination, against infections with Plasmodium cynomolgi in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 9. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 10. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
refining drug delivery systems for enhanced Cycloguanil bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining drug delivery systems to enhance the bioavailability of Cycloguanil (B1669406).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound often low and variable?
A1: this compound, the active metabolite of proguanil, faces several challenges that can limit its oral bioavailability. As a drug with poor water solubility, its dissolution in gastrointestinal fluids can be slow and incomplete, which is a rate-limiting step for absorption.[1][2][3] Furthermore, its absorption and metabolism can be influenced by genetic variations in metabolic enzymes (like CYP2C19) and transporters (like OCT1), leading to significant inter-individual variability in plasma concentrations.[4]
Q2: What is the primary mechanism of action for this compound?
A2: this compound exerts its antimalarial effect by inhibiting the enzyme dihydrofolate reductase (DHFR) in the Plasmodium parasite.[5] This enzyme is critical for the parasite's folate biosynthesis pathway. By blocking DHFR, this compound disrupts the synthesis of essential DNA precursors, which ultimately halts parasite replication and leads to its death.[5]
Q3: What are the most common strategies for enhancing this compound's bioavailability?
A3: The primary goal is to improve its poor aqueous solubility and dissolution rate.[6][7] Common and effective strategies include:
-
Nanosizing: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, which can significantly enhance dissolution velocity.[2][6]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can encapsulate this compound, improving its solubility and facilitating absorption through lymphatic pathways.[1][6]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate this compound, offering controlled or targeted release.[8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at the molecular level can improve its wettability and dissolution.[3]
Q4: How important is establishing an in vitro-in vivo correlation (IVIVC)?
A4: An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form (like drug release) to an in vivo response (like plasma drug concentration).[9][10] Establishing a strong IVIVC is highly valuable as it can streamline formulation development, serve as a surrogate for some bioequivalence studies, and act as a reliable quality control tool, ultimately reducing the need for extensive animal or human testing for every formulation tweak.[9]
Troubleshooting Guides
Section 1: Formulation & Stability Issues
Q: My this compound nanoformulation shows significant particle aggregation and sedimentation upon storage. What can I do?
A: This is a common physical instability issue with nanosuspensions.[11]
-
Check Your Stabilizer: The choice and concentration of a stabilizing agent (surfactant or polymer) are critical. The stabilizer provides repulsive electrostatic or steric forces to prevent particles from agglomerating.[12] You may need to screen different stabilizers or optimize the concentration of your current one.
-
Optimize Surface Charge (Zeta Potential): A higher absolute zeta potential value (typically > |30| mV) indicates greater electrostatic repulsion and better physical stability. You can modulate zeta potential by adjusting the pH (if the drug or stabilizer has ionizable groups) or adding charged excipients.
-
Lyophilization (Freeze-Drying): For long-term storage, consider lyophilizing the nanoformulation with a suitable cryoprotectant (e.g., trehalose, mannitol). This removes the aqueous phase where particle aggregation occurs.
-
Review Storage Conditions: Storing at refrigerated temperatures (2-8°C) can slow down particle movement (Brownian motion) and reduce the frequency of collisions, thus minimizing aggregation.
Q: I'm observing low drug loading or encapsulation efficiency in my lipid-based nanoparticles. What are the likely causes?
A: This often points to issues with the formulation composition or preparation method.
-
Drug Solubility in Lipid: this compound's solubility in the lipid matrix is a key factor. If the solubility is low, the drug may be expelled from the lipid core during formulation. Consider screening different lipids or lipid blends to find one with higher solubilizing capacity for this compound.
-
Lipid-to-Drug Ratio: A very high drug-to-lipid ratio can lead to the formation of drug crystals outside the nanoparticles. Try decreasing the initial amount of drug or increasing the lipid concentration.
-
Processing Parameters: The energy input during formulation (e.g., sonication time/amplitude, homogenization pressure/cycles) can impact encapsulation. Insufficient energy may lead to incomplete encapsulation, while excessive energy could cause drug degradation or expulsion. These parameters need careful optimization.
Section 2: In Vitro Testing & Analysis Issues
Q: My in vitro antimalarial assay results for a new this compound formulation are inconsistent. What should I check?
A: Variability in in vitro assays can arise from the culture conditions.
-
Culture Medium Composition: The concentrations of folate and para-aminobenzoic acid (pABA) in the Plasmodium falciparum culture medium can significantly affect the 50% inhibitory concentrations (IC50) of DHFR inhibitors like this compound. Using a folate- and pABA-free medium can increase the apparent potency. Ensure your medium composition is consistent across all experiments.
-
Incubation Time: The duration of the assay can also influence the results. For example, prolonging the incubation period from 42 to 66 hours has been shown to decrease the IC50 values for this compound.
-
Drug Release from Formulation: Ensure that the drug is fully released from your delivery system under the assay conditions. You may need to conduct a parallel drug release study in the culture medium to confirm availability.
Q: I'm facing challenges with the quantitative analysis of this compound in plasma samples using LC-MS/MS. What are common pitfalls?
A: Bioanalytical methods can be complex, but here are some common issues:
-
Matrix Effects: Components in plasma (lipids, proteins) can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification. Ensure your sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is effective at removing these interferences.[5]
-
Carry-over: Analytes, particularly "sticky" ones, can adsorb to parts of the HPLC-MS system and elute in subsequent blank injections, leading to falsely high readings for the following samples. This can be mitigated by using stronger wash solvents in your injection sequence, increasing the wash time, and including multiple blank injections after high-concentration samples.
-
Analyte Stability: this compound may degrade in the biological matrix or during sample processing (e.g., freeze-thaw cycles, prolonged storage at room temperature). It's crucial to perform stability studies to assess its stability under various conditions and ensure sample integrity.
Q: My in vitro drug release profile does not correlate with the in vivo pharmacokinetic data.
A: A lack of IVIVC is a significant challenge in drug delivery development.
-
Biorelevant Dissolution Media: Standard compendial media (e.g., pH 1.2 HCl, phosphate (B84403) buffers) may not accurately reflect the conditions in the gastrointestinal tract. Consider using biorelevant media (e.g., FaSSIF, FeSSIF) that contain bile salts and lecithin (B1663433) to better mimic the intestinal environment.
-
Release Method Limitations: The chosen in vitro release method may not be discriminative enough or may not replicate the in vivo release mechanism. For long-acting formulations, real-time release testing can be time-consuming and prone to instability issues. Accelerated release testing (e.g., using elevated temperatures or organic modifiers) might be necessary, but care must be taken to ensure the release mechanism is not altered.
-
Complex In Vivo Biology: The discrepancy may not be an in vitro issue. In vivo factors like first-pass metabolism, efflux transporters, and drug-food interactions can significantly impact bioavailability in a way that is not captured by simple release tests.[3][9] Investigating these biological barriers is a crucial next step.
Data & Protocols
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClN₅ | [11] |
| Molecular Weight | 251.72 g/mol | [5] |
| pKa (Strongest Basic) | 8.18 - 9.24 | |
| LogP | 1.07 - 2.19 | |
| Predicted Water Solubility | ~0.246 mg/mL | |
| Water Solubility (HCl Salt) | ~5 mg/mL (in PBS, pH 7.2) | [1] |
Table 2: Performance Characteristics of HPLC Method for this compound Quantification in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | Up to 4.0 µg/mL | [5] |
| Correlation Coefficient (r²) | ≥ 0.99 | [5] |
| Precision (CV%) - Intra-day | < 4.0% | [5] |
| Precision (CV%) - Inter-day | < 4.0% | [5] |
| Accuracy (% Mean) | 92.8 ± 5.0 (at 0.5 µg/mL) | [5] |
| Recovery (%) | 85.4 ± 2.6 (at 0.5 µg/mL) | [5] |
Experimental Protocols
1. Protocol: Quantification of this compound in Human Plasma by HPLC [5]
-
Objective: To determine the concentration of this compound in plasma samples.
-
Methodology:
-
Chromatographic System:
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: Hypersil ODS (C-18), 5 µm, 250 x 4.6 mm I.D.
-
Mobile Phase: Acetonitrile : 0.05 M Ammonium Acetate buffer (pH adjusted to 4.0 with acetic acid) in a 30:70 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 246 nm.
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound HCl in 100 mL of methanol (B129727).
-
Working Standard Solutions: Prepare serial dilutions from the stock solution in methanol to obtain concentrations from 0.1 to 4.0 µg/mL.
-
Internal Standard (IS) Stock Solution: Prepare a 10 µg/mL stock solution of a suitable internal standard in methanol.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma in a centrifuge tube, add 20 µL of the IS solution and vortex.
-
Add 0.5 mL of 2 M NaOH to make the sample alkaline.
-
Add 5 mL of diethyl ether and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the top organic layer (diethyl ether) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.
-
-
Calibration:
-
Spike 1 mL aliquots of blank plasma with the working standard solutions to create calibration standards.
-
Process these standards using the same sample preparation method.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the corresponding concentration.
-
-
2. Protocol: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
-
Objective: To formulate this compound into biodegradable polymeric nanoparticles.
-
Methodology:
-
Preparation of Phases:
-
Organic Phase: Dissolve a specific amount of PLGA (e.g., 50 mg) and this compound (e.g., 5 mg) uniformly in acetone (B3395972) (e.g., 5 mL).
-
Aqueous Phase: Prepare a solution of a stabilizer, such as polyvinyl alcohol (PVA), in water (e.g., 1% w/v in 20 mL).
-
-
Nanoparticle Formation:
-
Maintain the aqueous phase under continuous magnetic stirring (e.g., 600 rpm).
-
Add the organic phase dropwise into the aqueous phase at a controlled rate (e.g., 0.5 mL/min). Nanoparticles will form spontaneously as the solvent diffuses.
-
-
Solvent Removal:
-
Remove the acetone from the resulting nanoparticle suspension using a rotary evaporator under reduced pressure.
-
Continue stirring the suspension overnight to ensure complete evaporation of the residual organic solvent.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 25,000 x g) for 30 minutes at 4°C.
-
Discard the supernatant, which contains the unencapsulated drug and excess stabilizer.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the nanoparticles.
-
Collect the final nanoparticle pellet, which can be resuspended for immediate use or lyophilized for long-term storage.
-
-
3. Protocol: In Vitro Drug Release Study using the Paddle Method
-
Objective: To evaluate the release profile of this compound from a nanoformulation.
-
Methodology:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method), e.g., Hanson Research SR8 PLUS.
-
Release Media: Prepare relevant release media, such as pH 1.2 HCl buffer, pH 6.8 phosphate buffer, or pH 7.4 phosphate buffer.
-
Procedure:
-
Add a known volume of release medium (e.g., 100 mL) to the dissolution vessels.
-
Maintain the temperature at 37 ± 0.5°C and the paddle stirring speed at 100 rpm.
-
Add the this compound formulation (containing a known amount of drug, e.g., 4.0 mg) to each vessel.
-
At predetermined time points (e.g., 1, 4, 8, 12, 24, 48, 72 hours), withdraw a sample aliquot (e.g., 500 µL) from each vessel.
-
Immediately replenish the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Sample Analysis:
-
Centrifuge the withdrawn samples to separate any nanoparticles (e.g., 13,000 x g for 10 min).
-
Analyze the supernatant for this compound concentration using a validated analytical method, such as HPLC-UV (as described in Protocol 1).
-
Calculate the cumulative percentage of drug released at each time point.
-
-
Visualizations
Caption: Experimental workflow for developing a this compound drug delivery system.
Caption: Troubleshooting decision tree for low this compound bioavailability.
Caption: Mechanism of action of this compound via DHFR inhibition.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [drugfuture.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. GSRS [precision.fda.gov]
- 8. This compound [drugcentral.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound | 516-21-2 [chemicalbook.com]
- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0060974) [hmdb.ca]
- 12. Buy this compound pamoate | 609-78-9 [smolecule.com]
Technical Support Center: Addressing Cycloguanil Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Cycloguanil precipitation in cell culture media. By understanding the physicochemical properties of this compound and the factors influencing its solubility, you can ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: this compound precipitation, often seen as cloudiness or visible particles, typically occurs for one or more of the following reasons:
-
Exceeding Aqueous Solubility: The final concentration of this compound in your media is higher than its solubility limit in that specific aqueous environment.
-
Solvent Shock: You are adding a highly concentrated stock solution (e.g., in DMSO) directly into the aqueous media. This rapid change in solvent environment can cause the compound to "crash out" of solution.[1]
-
Low Temperature: Adding the compound stock to cold media can significantly decrease its solubility.[1]
-
pH Shifts: The pH of your final solution may be unfavorable for keeping this compound dissolved.
-
Interactions with Media Components: this compound may interact with salts, proteins (especially in serum), or other components in the media to form insoluble complexes.[2][3]
Q2: What is the best solvent to prepare a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve a wide range of compounds.[4][5] this compound hydrochloride is soluble in DMSO at approximately 20 mg/mL.[4] Ethanol and Dimethylformamide (DMF) can also be used, but they offer lower solubility (around 5 mg/mL).[4]
Q3: What is the maximum concentration of DMSO I can use in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and almost always below 0.5%.[1] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Q4: How should I store my this compound solutions?
A4: For long-term storage, this compound hydrochloride as a solid crystalline powder is stable for years when stored at -20°C.[4]
-
DMSO Stock Solutions: Can be stored at -20°C for up to one month or at -80°C for up to six months.[6][7] It is best to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[4][6] Always prepare fresh working dilutions in your culture media immediately before use.
Troubleshooting Guide
This guide addresses specific precipitation issues in a step-by-step format.
Issue 1: Immediate Precipitation Upon Adding Stock Solution to Media
-
Problem: A precipitate forms instantly when the this compound stock solution is diluted into the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution / Solvent Shock | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to the compound "crashing out."[1] | Perform a stepwise or serial dilution. First, dilute the stock into a small volume of pre-warmed media, then add this intermediate dilution to the final volume. Alternatively, add the stock solution dropwise while gently vortexing the media.[1][3] |
| High Final Concentration | The target concentration of this compound exceeds its solubility limit in the aqueous media. | Decrease the final working concentration. It is essential to first determine the maximum soluble concentration of this compound in your specific media using a solubility test (see Appendix B). |
| Low Media Temperature | Compound solubility is often lower in cold liquids. | Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.[1] |
Issue 2: Delayed Precipitation After Incubation
-
Problem: The media appears clear initially, but a precipitate (cloudiness or crystals) forms after several hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly moving culture vessels between a warm incubator and a cooler microscope stage can cause temperature cycling, affecting solubility.[3] | Minimize the time that culture vessels are outside the incubator. If frequent observation is needed, use a microscope with a heated stage. |
| pH Changes in Media | Cellular metabolism can alter the pH of the culture medium over time. A shift in pH can decrease the solubility of pH-sensitive compounds.[3] | Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH throughout the experiment. |
| Media Evaporation | Improperly sealed plates or low humidity in the incubator can lead to evaporation, increasing the concentration of this compound and other solutes beyond their solubility limit.[3] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or other media components, forming insoluble complexes over time.[2][3] | If possible, try a different basal media formulation. If using serum, consider that lot-to-lot variability can influence solubility. |
Appendix A: Quantitative Data Summary
The solubility of this compound hydrochloride has been reported in various solvents. This data is crucial for preparing appropriate stock solutions.
| Solvent | Approximate Solubility | Notes |
| DMSO | ~20 mg/mL[4] | Recommended for primary stock solutions. Use of anhydrous DMSO is advised as absorbed moisture can impact solubility.[5][7] |
| PBS (pH 7.2) | ~5 mg/mL[4] | Direct dissolution is possible but may require sonication or gentle warming.[5] Not recommended for long-term storage.[4] |
| Ethanol | ~5 mg/mL[4] | An alternative organic solvent. |
| DMF | ~5 mg/mL[4] | An alternative organic solvent. |
| Water | 25 mg/mL[7] | Requires sonication and heating to 60°C.[5][7] |
Appendix B: Detailed Experimental Protocols
Protocol 1: Preparation of a 20 mg/mL this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride crystalline solid in a sterile conical tube. For example, weigh 10 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous, sterile DMSO to achieve a 20 mg/mL concentration. For 10 mg of compound, add 500 µL of DMSO.
-
Dissolution: Vortex the vial vigorously to mix. If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[5] Gentle warming (up to 37°C) can also be applied.
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any visible particulates before use.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Diluting this compound Stock into Cell Culture Media
-
Pre-warm Media: Warm your complete cell culture medium (containing serum and other supplements, if applicable) to 37°C in a water bath.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize solvent shock, first prepare an intermediate dilution. For example, dilute your 20 mg/mL stock 1:10 in pre-warmed media to get a 2 mg/mL solution.
-
Final Dilution: Add the stock solution (or intermediate dilution) dropwise to the pre-warmed media while gently swirling or vortexing the tube.[1] This ensures rapid and thorough mixing, preventing localized high concentrations.
-
Final Check: After dilution, visually inspect the medium. If the solution is clear, it is ready to be added to your cells. If it appears cloudy, the final concentration may be too high, and you should troubleshoot using the guide above.
Appendix C: Visual Workflows and Diagrams
Diagram 1: Troubleshooting this compound Precipitation
Caption: A troubleshooting workflow for this compound precipitation.
Diagram 2: Factors Influencing this compound Solubility
Caption: Key factors affecting this compound solubility in media.
References
Technical Support Center: Optimization of Incubation Periods for In Vitro Cycloguanil Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of incubation periods in in vitro Cycloguanil (B1669406) assays against Plasmodium falciparum.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro this compound assays.
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | 1. Inconsistent incubation times. 2. Variation in culture medium composition (e.g., folate and para-aminobenzoic acid levels). 3. Fluctuation in initial parasitemia and hematocrit.[1] 4. Use of asynchronous parasite cultures. | 1. Strictly adhere to a standardized incubation period (e.g., 48, 72, or 96 hours). Note that longer incubation times may decrease the IC50.[1][2][3] 2. Use a consistent batch of RPMI 1640 medium. For this compound, a folate- and para-aminobenzoic acid-free medium can increase sensitivity.[1][3][4] 3. Standardize the initial parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%). 4. Use tightly synchronized ring-stage parasites for initiating the assay. |
| Higher than expected IC50 values for this compound. | 1. Short incubation period. 2. High concentrations of folate and para-aminobenzoic acid in the culture medium antagonize the action of DHFR inhibitors.[1][3][4] 3. Presence of drug-resistant parasite strains.[5] | 1. Increase the incubation period. Assays of 72 or 96 hours often show greater potency for slow-acting drugs like this compound compared to 48-hour assays.[2] 2. Utilize a custom medium with low or no folate and para-aminobenzoic acid. This has been shown to lower IC50 values for this compound by more than 10-fold.[4] 3. Confirm the genotype of the parasite strain for mutations in the dhfr gene, which are associated with this compound resistance. |
| Low signal-to-background ratio in SYBR Green I assay. | 1. High background fluorescence from white blood cells (WBCs). 2. Low parasitemia at the end of the incubation period. 3. Insufficient lysis of red blood cells (RBCs). | 1. Remove WBCs from the blood using methods like filtration (e.g., with Plasmodipur filters) or a buffy coat removal step during RBC washing. 2. Ensure the initial parasitemia is sufficient for robust growth during the assay period. 3. Optimize the concentration and incubation time with the lysis buffer. |
| Edge effects observed in the 96-well plate. | 1. Evaporation from the outer wells of the plate during incubation. 2. Temperature gradients across the incubator. | 1. Fill the outer wells of the plate with sterile water or media without cells to create a humidity barrier. 2. Ensure proper incubator calibration and uniform temperature distribution. Using a modular chamber can also help maintain a consistent environment. |
| Inconsistent results with different assay methods (e.g., SYBR Green vs. [³H]-hypoxanthine). | 1. Different endpoints being measured (DNA content vs. nucleic acid synthesis). 2. Variation in the timing of reagent addition. | 1. Be aware that different methods may yield slightly different IC50 values. Consistency in the chosen method is key for comparative studies. 2. For radioisotope assays, the timing of [³H]-hypoxanthine addition (typically the last 24 hours of incubation) is critical and should be standardized. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation period for a this compound in vitro assay?
A1: The optimal incubation period depends on the specific research question. A 72-hour incubation is commonly used and is often sufficient to observe the inhibitory effect of this compound.[6] However, as this compound acts on DNA synthesis, its full effect may be more accurately captured over a longer period that allows for multiple replicative cycles.[2] Studies have shown that extending the incubation from 42 to 66 hours, or from 48 to 72 or 96 hours, can significantly decrease the IC50 value, reflecting increased drug potency with longer exposure.[1][2][3]
Q2: How does the composition of the culture medium affect this compound IC50 values?
A2: The levels of folate and para-aminobenzoic acid (PABA) in the culture medium, such as RPMI 1640, can significantly impact the apparent activity of this compound.[1][3] this compound inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate pathway.[7] High concentrations of folate and PABA in the medium can be utilized by the parasite, thus bypassing the DHFR inhibition and leading to higher (antagonistic) IC50 values.[1][3][4] Using a medium with low or no folate and PABA can increase the measured potency of this compound.[4]
Q3: Why are my IC50 values for this compound different from published data?
A3: Discrepancies in IC50 values can arise from several factors:
-
Parasite Strain: Different P. falciparum strains have varying sensitivities to this compound, with resistant strains exhibiting significantly higher IC50 values.[5]
-
Incubation Time: As discussed, longer incubation periods generally result in lower IC50 values.[1][2][3]
-
Culture Medium: The specific formulation of RPMI 1640, particularly its folate content, can alter results.[1][3][4]
-
Assay Method: Different methodologies (e.g., fluorescence, radioisotope, enzymatic) measure different biological endpoints and can yield varied IC50s.
-
Initial Parasitemia and Hematocrit: Variations in the starting culture conditions can affect parasite growth rates and, consequently, drug susceptibility measurements.[1]
Q4: Can I use an asynchronous parasite culture for my this compound assay?
A4: While technically possible, it is highly recommended to use a tightly synchronized culture, preferably at the ring stage, to initiate the assay. This compound targets DNA replication, which is most active during the trophozoite and schizont stages. Starting with a synchronized ring-stage culture ensures that the majority of parasites progress through these stages in the presence of the drug, leading to more consistent and reproducible results.
Q5: How does proguanil (B194036), the prodrug of this compound, behave in these assays?
A5: Proguanil itself has limited in vitro activity against P. falciparum.[8] Its antimalarial effect is primarily due to its conversion to the active metabolite, this compound.[7] Interestingly, the in vitro activity of proguanil is not significantly affected by the folate concentration in the medium, unlike this compound.[1][3][4] This supports the understanding that proguanil may have an alternative mechanism of action or that its conversion to this compound is the rate-limiting step for DHFR inhibition in vivo.[4]
Data Presentation
Table 1: Effect of Incubation Period on this compound IC50 Values
| Incubation Period (hours) | Relative Change in IC50 | Reference |
| 42 vs. 66 | Decreased | [1][3] |
| 48 vs. 72 | Decreased | [2] |
| 48 vs. 96 | Further Decreased | [2] |
Table 2: Influence of Culture Medium on this compound IC50 Values
| Medium Composition | Effect on this compound IC50 | Reference |
| Standard RPMI 1640 (with folate/PABA) | Higher IC50 (antagonism) | [1][3] |
| Folate/PABA-free RPMI 1640 | Lower IC50 (increased sensitivity) | [1][3] |
| Low Folate/PABA RPMI 1640 | >10-fold lower IC50 compared to standard medium | [4] |
Experimental Protocols
Detailed Protocol: SYBR Green I-Based Drug Susceptibility Assay (72-hour incubation)
This protocol is adapted from established methods for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.[9][10]
1. Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Human erythrocytes (O+), washed
-
Complete medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, and supplemented with Albumax II or human serum)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microtiter plates
-
Lysis Buffer (e.g., Tris, EDTA, saponin, Triton X-100)
-
SYBR Green I nucleic acid stain (e.g., 10,000x stock in DMSO)
-
Incubator with gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
2. Procedure:
-
Plate Preparation:
-
Prepare serial dilutions of this compound in complete medium in a separate 96-well plate.
-
Transfer the drug dilutions to the assay plate (e.g., 100 µL per well).
-
Include drug-free wells (positive control for parasite growth) and parasite-free wells (negative control/background).
-
-
Parasite Culture Addition:
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete medium.
-
Add 100 µL of the parasite suspension to each well (except the negative control wells), resulting in a final volume of 200 µL, a final parasitemia of 0.5%, and a final hematocrit of 1%.
-
-
Incubation:
-
Place the plates in a modular chamber or a humidified incubator.
-
Incubate for 72 hours at 37°C in a controlled gas environment.
-
-
Lysis and Staining:
-
Prepare the SYBR Green I working solution by diluting the stock 1:5000 in lysis buffer (final concentration: 2x).
-
After incubation, carefully remove the plates from the incubator. Do not resuspend the settled RBCs.
-
Add 100 µL of the SYBR Green I/lysis buffer solution to each well.
-
Mix gently and incubate the plates in the dark at room temperature for at least 1 hour (can be extended up to 24 hours).[9]
-
-
Data Acquisition:
-
Read the fluorescence using a plate reader with appropriate filters.
-
-
Data Analysis:
-
Subtract the background fluorescence (parasite-free wells) from all other readings.
-
Calculate the percentage of growth inhibition relative to the drug-free control wells.
-
Plot the percentage of inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits Dihydrofolate Reductase (DHFR).
Caption: Workflow for a 72-hour SYBR Green I assay.
Caption: Troubleshooting flowchart for high IC50 variability.
References
- 1. [Variability of in vitro activity of proguanil and this compound on erythrocyte stages of Plasmodium falciparum as a function of culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamic interactions among atovaquone, proguanil and this compound against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iddo.org [iddo.org]
- 10. derisilab.ucsf.edu [derisilab.ucsf.edu]
managing the effect of culture medium components on Cycloguanil IC50 values
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Cycloguanil (B1669406) IC50 values during in vitro experiments. This compound, the active metabolite of proguanil (B194036), is a dihydrofolate reductase (DHFR) inhibitor used in antimalarial research.[1][2][3] Its IC50 values can be significantly influenced by the composition of the cell culture medium.
Troubleshooting Guide
This guide addresses common issues that can lead to inconsistent or unexpected this compound IC50 results.
| Problem | Possible Cause | Troubleshooting Step |
| Higher than expected IC50 values (Reduced drug potency) | High concentrations of folic acid or p-aminobenzoic acid (pABA) in the culture medium. Standard RPMI 1640 medium contains levels of folate and pABA that can antagonize the inhibitory effect of this compound on the parasite's folate pathway.[4] | Use a folate- and pABA-free RPMI medium for your assays. If not possible, use a medium with low, defined concentrations of these components and maintain consistency across all experiments. The therapeutic efficacy of this compound can be diminished in the presence of folic acid.[5] |
| Use of serum substitutes like Albumax I. Albumax I has been observed to lead to higher IC50 values for several antimalarial drugs, including this compound, when compared to human serum.[6][7][8] | Whenever possible, use pooled human serum for standardization. If a serum-free medium is necessary, establish baseline IC50 values with the specific substitute and ensure its consistent use. | |
| High lipid content in the serum. While this compound is not highly lipophilic, variations in serum lipid content can affect the bioavailability of some antimalarial drugs.[9] | Use serum from fasting donors to minimize lipid-related variability. | |
| High variability between experimental replicates | Inconsistent cell seeding density. Variations in the number of parasites at the start of the assay will lead to inconsistent results. | Use a cell counter to ensure a uniform number of cells are seeded in each well. Allow parasites to stabilize in the culture plate before adding the drug.[10] |
| Edge effects in multi-well plates. Evaporation from the outer wells of a microplate can concentrate the drug and affect parasite growth, leading to skewed results.[10] | To minimize this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.[10] | |
| Incomplete drug solubilization. If the this compound stock solution is not completely dissolved, the actual concentration in the assay will be inconsistent. | Ensure the this compound stock solution is fully dissolved before preparing working dilutions. Vortexing or sonication may be necessary.[10] | |
| Pipetting errors. Inaccurate or inconsistent pipetting will lead to variations in drug concentrations across the assay plate. | Use calibrated pipettes and proper pipetting techniques to ensure accuracy and consistency.[10] | |
| No observable effect of this compound on parasite viability | Drug resistance. The Plasmodium falciparum strain being used may have mutations in the dhfr gene, conferring resistance to this compound. | Verify the drug susceptibility profile of the parasite strain. If resistance is suspected, consider sequencing the dhfr gene. |
| Incorrect drug preparation or storage. Improper handling can lead to degradation of the compound. | Prepare fresh stock solutions for each experiment and store them according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound IC50 value different when I use a different batch of serum?
A1: Serum is a complex biological mixture, and its composition can vary significantly between batches and donors.[6][7] Factors such as the concentration of folates, pABA, lipids, and other endogenous substances can all influence the in vitro activity of this compound.[4][9] For greater consistency, it is recommended to use a large, pooled batch of non-immune human serum for a series of experiments.
Q2: Can I use a serum-free medium for my this compound assays?
A2: While serum-free media can be used, it is important to be aware that they may yield different IC50 values compared to serum-supplemented media.[11] For instance, media supplemented with Albumax I have been shown to result in higher IC50 values for many antimalarials.[8] If you are using a serum-free medium, it is crucial to establish your own baseline IC50 values for reference strains and maintain consistency in the medium's composition.
Q3: How does the incubation time affect the IC50 value of this compound?
A3: Prolonging the incubation period of the assay can lead to a decrease in the IC50 values for this compound.[4] A longer exposure time allows for the drug's inhibitory effects on parasite replication to become more pronounced. Standardized incubation times, typically 42 or 66 hours, should be used consistently.
Q4: What is the mechanism of action of this compound and how do medium components interfere with it?
A4: this compound is a competitive inhibitor of the Plasmodium dihydrofolate reductase (DHFR) enzyme.[1] This enzyme is crucial for the parasite's folate biosynthesis pathway, which is essential for DNA synthesis and replication.[1] Folic acid and its precursor, pABA, present in the culture medium can be utilized by the parasite, thus bypassing the metabolic block imposed by this compound and leading to an apparent increase in the IC50 value.
Quantitative Data Summary
The following tables summarize the impact of different culture medium conditions on this compound IC50 values.
Table 1: Effect of Folic Acid and p-Aminobenzoic Acid (pABA) on this compound IC50
| Medium Type | Folic Acid/pABA Content | Effect on this compound IC50 | Reference |
| Folate- and pABA-free RPMI | Absent | Baseline IC50 | [4] |
| Standard RPMI 1640 | Present | Increased IC50 | [4] |
| RPMI with low folate/pABA | Low | Increased IC50 | [4] |
Table 2: Influence of Serum and Serum Substitutes on Antimalarial IC50 Values
| Medium Supplement | General Observation on IC50 Values | Reference |
| Non-immune human serum | Baseline for comparison | [6][7] |
| Autologous/Homologous acute-phase serum | Similar IC50 for this compound compared to non-immune serum | [6][7] |
| Albumax I | Consistently higher IC50s for most antimalarials | [6][7][8] |
Experimental Protocols
A detailed methodology for a standard in vitro susceptibility assay for this compound is provided below. This protocol is based on the widely used SYBR Green I-based fluorescence assay.[12][13]
Protocol: In Vitro this compound Susceptibility Testing using SYBR Green I Assay
-
Parasite Culture:
-
Culture P. falciparum in human erythrocytes (O+) in complete medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% pooled human serum).
-
Maintain the culture in a hypoxic environment (5% CO2, 5% O2, 90% N2) at 37°C.[13]
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
-
-
Drug Plate Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the drug in a 96-well plate to achieve a range of final concentrations (e.g., 2.44 to 2,500 nM).[13]
-
Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
-
Assay Procedure:
-
Adjust the parasitemia of the synchronized ring-stage culture to 0.5% and the hematocrit to 1.5%.
-
Add the parasite inoculum to the drug-containing and control wells of the 96-well plate.
-
Incubate the plate for 72 hours under the same conditions as the parasite culture.[13]
-
-
Lysis and Staining:
-
After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of each well using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: this compound competitively inhibits DHFR, blocking DNA synthesis.
Caption: A logical workflow for troubleshooting this compound IC50 variability.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. [Variability of in vitro activity of proguanil and this compound on erythrocyte stages of Plasmodium falciparum as a function of culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro culture and drug sensitivity assay of Plasmodium falciparum with nonserum substitute and acute-phase sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of serum lipids on the in vitro activity of lumefantrine and atovaquone against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Cycloguanil stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Cycloguanil stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrochloride form commonly used?
A1: this compound is the active metabolite of the antimalarial prodrug Proguanil.[1][2] It functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of the Plasmodium parasite, thereby disrupting DNA synthesis and leading to the parasite's death.[3][4] this compound is a triazine-class folate antagonist.[3] The hydrochloride salt form is frequently used for research as it generally offers improved water solubility and stability compared to the free base.
Q2: In which solvents can I dissolve this compound hydrochloride?
A2: this compound hydrochloride is soluble in several organic solvents and to a limited extent in aqueous buffers. For preparing concentrated stock solutions, organic solvents are recommended.[5]
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ~20-62.5 mg/mL[6][7] | Sonication and gentle warming may be needed for higher concentrations. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[7][8] |
| Ethanol | ~5 mg/mL[6] | --- |
| Dimethylformamide (DMF) | ~5 mg/mL[6] | --- |
| Methanol | 10 mg in 100 mL (for a 100 µg/mL solution)[9] | Commonly used for analytical standard preparation. |
| Water | ~5-25 mg/mL[4][7] | Sonication and warming to 60°C can aid dissolution.[5][7] |
| PBS (pH 7.2) | ~5 mg/mL[6] | Aqueous solutions are not recommended for long-term storage.[6] |
Q3: What is the recommended procedure for preparing a this compound stock solution?
A3: The recommended method is to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute this into your aqueous experimental buffer as needed.[5] This approach minimizes the risk of precipitation in the aqueous medium.
Q4: How should I store this compound hydrochloride powder and its stock solutions?
A4: Proper storage is critical to maintain the integrity of this compound.
Table 2: Recommended Storage Conditions for this compound Hydrochloride
| Form | Storage Temperature | Duration | Notes |
| Crystalline Solid | -20°C[6][10] | ≥ 4 years[6] | Store in a well-closed container, protected from light.[10] |
| Organic Stock Solution | -80°C[7] | Up to 6 months[7] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -20°C[7] | Up to 1 month[7] | ||
| Aqueous Solution | 2-8°C | Not recommended for more than one day[5][6][10] | Prepare fresh before each experiment.[5] |
Q5: My this compound precipitated after diluting the DMSO stock solution into an aqueous buffer. What should I do?
A5: Precipitation upon dilution into an aqueous buffer is a common issue and indicates that the solubility limit in the final solution has been exceeded.[5] Refer to the troubleshooting guide below for a systematic approach to resolving this problem.
Troubleshooting Guide
Issue: Precipitation Observed in this compound Stock or Working Solutions
This guide provides a step-by-step workflow to diagnose and solve precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Objective: To prepare a 20 mg/mL stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Accurately weigh 10 mg of this compound hydrochloride and transfer it to a sterile vial.
-
Add 500 µL of anhydrous DMSO to the vial.
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If the solid is not completely dissolved, place the vial in a sonicator water bath for 10-15 minutes. Gentle warming (e.g., in a 37°C water bath) can also be applied.[5]
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
For long-term storage, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7]
Protocol 2: Stability Assessment of a this compound Stock Solution by HPLC-UV
Objective: To monitor the stability of a this compound stock solution over time using High-Performance Liquid Chromatography with UV detection.
Materials:
-
This compound stock solution (e.g., prepared as in Protocol 1)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Hypersil ODS, 5 µm, 250 x 4.6 mm)[9]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Perchloric acid
-
HPLC vials
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Methanol: Acetonitrile: 0.5% Ammonium Acetate (40:5:55 v/v/v) containing 75 mM/L perchloric acid (final pH ~2.9).[9]
-
Initial Sample Preparation (T=0):
-
Dilute the this compound stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Stability Study:
-
Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1, 3, 7, 14, 30 days), thaw an aliquot of the stock solution (if frozen) and prepare a sample for HPLC analysis as described in step 2.
-
Analyze the sample by HPLC as described in step 3.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area at T=0.
-
Calculate the percentage of this compound remaining.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Mechanism of Action and Degradation Pathways
Dihydrofolate Reductase (DHFR) Inhibition Pathway
This compound's primary mechanism of action is the inhibition of the DHFR enzyme in Plasmodium falciparum. This enzyme is crucial for regenerating tetrahydrofolate from dihydrofolate, a cofactor essential for the synthesis of thymidylate and purines, which are required for DNA replication and cell division.[3][4]
Caption: Mechanism of action of this compound in the folate biosynthesis pathway.
Potential Degradation Pathways
While specific kinetic data for this compound degradation is not extensively published, like many pharmaceutical compounds in solution, it is susceptible to degradation through hydrolysis and oxidation.[3] These reactions can be influenced by pH, temperature, and light exposure.[10]
Caption: Potential degradation pathways for this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of cymoxanil degradation in buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cycloguanil and its Parent Drug Proguanil in Antimalarial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimalarial agent cycloguanil (B1669406) and its parent prodrug, proguanil (B194036). The following sections detail their distinct and overlapping mechanisms of action, pharmacokinetic profiles, and clinical efficacy, supported by experimental data and methodologies. This objective analysis aims to equip researchers and drug development professionals with the critical information needed to inform future antimalarial strategies.
Introduction: A Tale of a Prodrug and its Active Metabolite
Proguanil, a biguanide (B1667054) derivative, has been a cornerstone of malaria prophylaxis for decades. Its antimalarial activity is primarily attributed to its in vivo conversion to the active metabolite, this compound.[1][2][3] This metabolic activation occurs in the liver, mediated by cytochrome P450 isoenzymes.[1][4] this compound, a triazine derivative, is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR).[1][2][5] However, emerging research has unveiled a more complex picture, suggesting that proguanil itself possesses intrinsic antimalarial properties independent of its conversion to this compound, particularly in its synergistic interaction with atovaquone (B601224).[3][6][7][8][9] This guide will dissect the nuances of both compounds to provide a clear comparison of their efficacy.
Mechanism of Action: A Dual-Pronged Attack
The primary mechanism of antimalarial action for this drug family targets the folate biosynthesis pathway within the Plasmodium parasite, which is crucial for DNA synthesis and cell multiplication.[1][2][5]
This compound: As the active metabolite, this compound is a potent and selective inhibitor of Plasmodium dihydrofolate reductase (DHFR).[1][2][5] By binding to the active site of DHFR, this compound prevents the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of purines and pyrimidines. This disruption of DNA synthesis ultimately leads to the parasite's death.[1][2]
Proguanil: While proguanil itself has weak intrinsic activity against DHFR, its primary contribution to antimalarial efficacy, when used in combination with atovaquone (as in Malarone®), is distinct.[3][6][10] Proguanil enhances the ability of atovaquone to collapse the mitochondrial membrane potential of the parasite.[11][12] This synergistic action is a key feature of the atovaquone-proguanil combination and is independent of this compound's DHFR inhibition.[3][8] Recent studies also suggest that proguanil has a potent, albeit slow-acting, intrinsic anti-plasmodial activity that is independent of folate metabolism.[9]
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of proguanil and its metabolite this compound are crucial for understanding their clinical efficacy. Proguanil is generally well-absorbed after oral administration.[1][2] However, its metabolism to this compound is subject to significant inter-individual and inter-ethnic variability due to genetic polymorphisms in the CYP2C19 enzyme.[13][14] This can lead to the classification of individuals as extensive or poor metabolizers, impacting the systemic exposure to the active this compound.[13]
| Parameter | Proguanil | This compound | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~3-4 hours | ~5 hours | [15][16] |
| Elimination Half-life (t1/2) | ~12-16 hours | ~11-15 hours | [4][15][16] |
| Peak Plasma Concentration (Cmax) from 200mg Proguanil dose | 130.3 ± 16.0 ng/ml | 52.0 ± 15.2 ng/ml | [15] |
| Area Under the Curve (AUC) from 200mg Proguanil dose | 3046 ± 313 ng ml-1 h | 679 ± 372 ng ml-1 h | [16] |
Note: These values can vary based on the population studied, dosage, and co-administered drugs.
Clinical and In Vitro Efficacy: A Head-to-Head Comparison
Direct comparison of the intrinsic efficacy of proguanil and this compound reveals the potent nature of the metabolite. However, the clinical success of proguanil, especially in combination therapies, highlights its own significant contribution.
| Compound | Target | In Vitro IC50 | Notes | Reference |
| This compound | P. falciparum DHFR | 0.5 - 2.5 nM | Highly potent against the parasite's DHFR enzyme. | [10] |
| Proguanil | Weakly on P. falciparum DHFR; enhances atovaquone action | 2.4 - 19 µM | Significantly less potent than this compound in direct DHFR inhibition. | [10] |
Clinically, the combination of atovaquone and proguanil has demonstrated high cure rates, often exceeding 95% for the treatment of uncomplicated P. falciparum malaria.[11] Studies have shown that proguanil has significant intrinsic efficacy against both P. falciparum and P. vivax malaria, independent of its conversion to this compound, especially in individuals who are poor metabolizers.[7]
Resistance Mechanisms
Resistance to this compound is well-characterized and primarily arises from point mutations in the gene encoding the parasite's dihydrofolate reductase (DHFR).[17][18][19] Specific mutations, such as those at codons 16, 51, 59, 108, and 164, can confer varying levels of resistance to this compound and other antifolates like pyrimethamine (B1678524).[17][18] Interestingly, some mutations that confer resistance to this compound do not necessarily confer resistance to pyrimethamine, and vice versa, highlighting differences in their binding to the DHFR active site.[17]
Because proguanil's synergistic action with atovaquone is not dependent on DHFR inhibition, this combination can remain effective against parasites that have developed resistance to this compound.[11]
Experimental Protocols
The evaluation of antimalarial drug efficacy relies on standardized in vitro and in vivo experimental models.
In Vitro Susceptibility Testing
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum asexual blood stages.
Methodology:
-
Parasite Culture: Asexual stages of P. falciparum (e.g., strains 3D7, Dd2) are maintained in continuous culture in human erythrocytes at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).[20][21]
-
Drug Preparation: The test compounds (this compound, proguanil) are serially diluted in culture medium.
-
Assay Plate Preparation: Asynchronous or synchronized parasite cultures (typically at the ring stage) with a defined parasitemia and hematocrit are added to 96-well plates containing the drug dilutions.
-
Incubation: Plates are incubated for 48-72 hours under the same conditions as the parasite culture.
-
Growth Inhibition Measurement: Parasite growth is assessed using various methods:
-
Microscopy: Giemsa-stained thin blood smears are examined to determine the percentage of infected red blood cells.[22]
-
[³H]-Hypoxanthine Incorporation Assay: The incorporation of radiolabeled hypoxanthine (B114508) into parasite nucleic acids is measured as an indicator of parasite viability.[20][23]
-
SYBR Green I-based Fluorescence Assay: The fluorescent dye SYBR Green I, which binds to parasite DNA, is used to quantify parasite proliferation.[21]
-
Lactate Dehydrogenase (LDH) Assay: The activity of parasite-specific LDH is measured colorimetrically.[22]
-
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated.
In Vivo Efficacy Testing (Mouse Model)
Objective: To evaluate the in vivo efficacy of a compound in a murine malaria model.
Methodology:
-
Animal Model: Mice (e.g., C57BL/6) are commonly used.[24]
-
Parasite Strain: Rodent malaria parasites, such as Plasmodium berghei or Plasmodium yoelii, are used for infection.[24][25]
-
Infection: Mice are infected intravenously or intraperitoneally with a standardized number of parasitized red blood cells.
-
Drug Administration: The test compounds are administered to the mice via an appropriate route (e.g., oral gavage, subcutaneous injection) for a set number of days (e.g., a 4-day suppressive test).[20]
-
Monitoring:
-
Parasitemia: Thin blood smears are prepared from tail blood at regular intervals to monitor the level of parasitemia.
-
Survival: The survival of the mice is monitored daily.
-
-
Data Analysis: The efficacy of the drug is determined by the reduction in parasitemia compared to a control group and the increase in survival time. The 50% and 90% effective doses (ED50 and ED90) can be calculated.[20]
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intrinsic efficacy of proguanil against falciparum and vivax malaria independent of the metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Pharmacokinetics and dynamics of atovaquone and proguanil (Malarone®) - Karolinska Institutet - Figshare [openarchive.ki.se]
- 9. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atovaquone/Proguanil : A New Drug Combination to Combat Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Variability in the metabolism of proguanil to the active metabolite this compound in healthy Kenyan adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. africaresearchconnects.com [africaresearchconnects.com]
- 15. Steady-state kinetics of proguanil and its active metabolite, this compound, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular basis of differential resistance to this compound and pyrimethamine in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular basis of differential resistance to this compound and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mmv.org [mmv.org]
- 21. ajpp.in [ajpp.in]
- 22. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]
Cycloguanil: A Potent and Specific Inhibitor of Parasitic Dihydrofolate Reductase
A Comparative Guide for Researchers
Cycloguanil (B1669406), the active metabolite of the antimalarial proguanil (B194036), has long been a subject of study for its specific and potent inhibition of dihydrofolate reductase (DHFR) in parasites, particularly Plasmodium falciparum, the causative agent of malaria.[1][2] This guide provides a comprehensive comparison of this compound's activity against parasitic versus human DHFR, supported by experimental data and detailed protocols for researchers in drug development and related scientific fields. Its high selectivity for the parasitic enzyme makes it a critical tool for studying the folate pathway in parasites and a valuable, albeit challenged by resistance, therapeutic agent.[3][4]
Mechanism of Action: Exploiting a Key Metabolic Pathway
This compound functions as a competitive inhibitor of DHFR, an essential enzyme in the folate biosynthesis pathway.[1][5] It binds to the active site of parasitic DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF is a crucial cofactor for the synthesis of thymidylate, purines, and certain amino acids, all of which are vital for DNA replication and parasite proliferation.[1] By blocking this pathway, this compound effectively halts parasite growth.[1]
The specificity of this compound arises from structural differences between the active sites of parasitic and human DHFR. These differences allow for much tighter binding to the parasite enzyme, leading to a significant therapeutic window.
dot
Caption: Inhibition of the P. falciparum folate pathway by this compound.
Comparative Inhibitory Activity
Experimental data consistently demonstrates this compound's high potency against P. falciparum DHFR (PfDHFR) and significantly lower activity against human DHFR (hDHFR). This selectivity is the cornerstone of its clinical utility. However, the emergence of resistance, primarily through point mutations in the dhfr gene, can dramatically reduce its efficacy.[4][6]
| Target Enzyme | Genotype | IC50 (nM) | Fold Selectivity (hDHFR/PfDHFR) |
| P. falciparum DHFR | Wild-Type | ~1.0 - 10 | >1000 |
| P. falciparum DHFR | S108N mutant | Moderately Increased | Reduced |
| P. falciparum DHFR | A16V + S108T mutant | Significantly Increased | Significantly Reduced |
| P. falciparum DHFR | Triple/Quadruple mutants | Very High (Resistance) | Low |
| Human DHFR | Wild-Type | >10,000 | 1 |
Note: IC50 values are approximate and can vary based on experimental conditions. The table illustrates the general trend of this compound's selectivity and the impact of common resistance mutations.[4][6][7]
Experimental Protocols
To aid researchers in the validation and comparison of DHFR inhibitors, detailed protocols for two key assays are provided below.
In Vitro DHFR Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the purified DHFR enzyme.
Materials:
-
Purified recombinant DHFR enzyme (P. falciparum or human)
-
Dihydrofolate (DHF), substrate
-
NADPH, cofactor
-
Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)
-
This compound stock solution (in DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, DHF, and NADPH.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a "no-inhibitor" control (with DMSO vehicle) and a "no-enzyme" control.
-
Reaction Initiation: Initiate the reaction by adding the purified DHFR enzyme to each well.
-
Absorbance Monitoring: Immediately begin monitoring the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH to NADP+.[1]
-
Data Analysis: Calculate the initial reaction velocity for each this compound concentration. Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[1]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Molecular basis of differential resistance to this compound and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Antifolate Cross-Resistance: A Comparative Analysis of Cycloguanil and Other DHFR Inhibitors
A deep dive into the molecular underpinnings and quantitative impact of cross-resistance between cycloguanil (B1669406) and other antifolate drugs, providing researchers, scientists, and drug development professionals with critical data and experimental insights to inform the development of next-generation antimalarial agents.
The emergence and spread of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, poses a significant threat to global public health. Antifolate drugs, which target the essential parasite enzyme dihydrofolate reductase (DHFR), have historically been a cornerstone of malaria treatment and prevention. However, their efficacy has been severely compromised by the evolution of resistant parasites. Understanding the nuances of cross-resistance between different antifolates, such as this compound and pyrimethamine (B1678524), is paramount for the rational design of new drugs that can overcome existing resistance mechanisms.
This compound, the active metabolite of proguanil, and pyrimethamine are both potent inhibitors of P. falciparum DHFR (pfDHFR).[1][2][3][4][5] Their prolonged use has led to the selection of parasites with specific point mutations in the dhfr gene, which reduce drug binding affinity and confer resistance.[6][7] This guide provides a comparative analysis of cross-resistance patterns, the underlying genetic determinants, and the quantitative impact on drug efficacy, supported by experimental data.
Molecular Basis of Differential and Cross-Resistance
The structural basis for the differential susceptibility and cross-resistance to this compound and pyrimethamine lies in specific amino acid substitutions within the active site of the pfDHFR enzyme.[1][2][8] These mutations alter the enzyme's conformation, thereby affecting the binding of the drug inhibitors.
Key mutations in the P. falciparum dhfr gene and their resulting resistance phenotypes are summarized below:
-
This compound-Specific Resistance: A combination of two mutations, Ala-16 to Val-16 (A16V) and Ser-108 to Thr-108 (S108T), confers resistance specifically to this compound while maintaining susceptibility to pyrimethamine.[1][2][8] The A16V mutation alone is associated with high-level this compound resistance.[9]
-
Pyrimethamine-Specific Resistance: A single mutation from Ser-108 to Asn-108 (S108N) is the primary determinant of pyrimethamine resistance.[1][2][8][10] This mutation results in only a moderate decrease in susceptibility to this compound.[1][2][8]
-
High-Level Cross-Resistance: Significant cross-resistance to both this compound and pyrimethamine occurs in parasites harboring the S108N mutation along with an additional mutation, Ile-164 to Leu-164 (I164L).[1][2][8][11] The presence of other mutations at positions 51 (N51I) and 59 (C59R) can further enhance the level of resistance to both drugs.[11]
The following diagram illustrates the logical relationship between key dhfr mutations and the resulting antifolate resistance profiles.
Figure 1: DHFR Mutations and Antifolate Resistance. This diagram shows the relationship between specific mutations in the P. falciparum DHFR gene and the resulting resistance to pyrimethamine and this compound.
Quantitative Analysis of Cross-Resistance
In vitro drug susceptibility testing provides quantitative measures of resistance levels, typically expressed as the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50%. The following tables summarize IC50 data from studies on African isolates of P. falciparum, demonstrating the significant correlation between resistance to pyrimethamine and this compound.
Table 1: In Vitro Susceptibility of P. falciparum Isolates to Pyrimethamine and this compound [12][13]
| Drug | Susceptibility Status | Number of Isolates | Mean IC50 (nM) |
| Pyrimethamine | Susceptible | 73 | 15.4 |
| Resistant | 13 | 9,440 | |
| This compound | Susceptible | 68 | 11.1 |
| Resistant | 18 | 2,030 |
A highly significant positive correlation (r = 0.786) was observed between the IC50 values for pyrimethamine and this compound, indicating a strong pattern of in vitro cross-resistance between these two antifolates.[12][13]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro drug susceptibility assays and molecular analyses of the dhfr gene.
In Vitro Drug Susceptibility Testing
A common method for determining the IC50 values of antimalarial drugs is the isotopic, semimicro drug susceptibility test.
Experimental Workflow: In Vitro Drug Susceptibility Assay
Figure 2: Isotopic Drug Susceptibility Assay. A generalized workflow for determining the in vitro susceptibility of P. falciparum to antifolate drugs.
Methodology:
-
Parasite Culture: P. falciparum isolates are cultured in vitro using standard techniques, often in RPMI 1640 medium supplemented with human serum.[2]
-
Drug Plate Preparation: Serial dilutions of the test drugs (e.g., this compound, pyrimethamine) are prepared in microtiter plates.
-
Drug Exposure: Synchronized parasite cultures are added to the drug-containing plates and incubated.
-
Metabolic Labeling: A radiolabeled precursor, typically [³H]-hypoxanthine, is added to the cultures. Parasites that are viable will incorporate the radiolabel into their nucleic acids.
-
Harvesting and Scintillation Counting: After a further incubation period, the parasites are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of radiolabel incorporation against the drug concentration.
Molecular Analysis of DHFR Mutations
To correlate drug resistance phenotypes with specific genotypes, the dhfr gene of the parasite isolates is sequenced.
Methodology:
-
DNA Extraction: Parasite DNA is extracted from the cultured P. falciparum.
-
PCR Amplification: The dhfr gene is amplified using the polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified PCR product is sequenced to identify point mutations at key codons associated with resistance (e.g., 16, 51, 59, 108, 164).
Conclusion and Future Directions
The cross-resistance between this compound and other antifolates like pyrimethamine is a well-documented phenomenon driven by specific mutations in the P. falciparum DHFR enzyme. The data clearly indicate that parasites resistant to one of these drugs are often resistant to the other, particularly when mutations like S108N and I164L are present. This has significant implications for the clinical use of antifolates and highlights the need for novel inhibitors that can effectively target both wild-type and mutant forms of the enzyme. Future drug development efforts should focus on designing DHFR inhibitors with flexible structures that can accommodate the conformational changes induced by resistance mutations.[14] Furthermore, combination therapies that include drugs with different mechanisms of action will be crucial in combating the evolution and spread of antimalarial drug resistance.[7]
References
- 1. Molecular basis of differential resistance to this compound and pyrimethamine in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pnas.org [pnas.org]
- 6. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance of malaria parasites to antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis of differential resistance to this compound and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifolate-resistant mutants of Plasmodium falciparum dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Malaria antifolate resistance with contrasting Plasmodium falciparum dihydrofolate reductase (DHFR) polymorphisms in humans and Anopheles mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Insights into antifolate resistance from malarial DHFR-TS structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Battling Resistance: A Comparative Analysis of Cycloguanil Analogs Against Mutant Malaria Parasites
For Immediate Release
[City, State] – December 4, 2025 – In the ongoing fight against malaria, the emergence of drug-resistant strains of Plasmodium falciparum poses a significant threat to global health. The enzyme dihydrofolate reductase (DHFR) is a key target for antifolate drugs like cycloguanil (B1669406). However, mutations in the dhfr gene can severely compromise the efficacy of these treatments. This guide provides a comparative analysis of various this compound analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance against resistant DHFR mutants, supported by experimental data and detailed protocols.
The primary mechanism of resistance to this compound involves specific point mutations in the DHFR enzyme. A double mutation, A16V+S108T, is notably associated with high-level this compound resistance.[1][2][3] Other mutations, such as S108N, often combined with changes at positions 51, 59, and 164 (resulting in double, triple, and quadruple mutants), also contribute to resistance against a broader range of antifolate drugs.[1][4] Understanding the structure-activity relationships (SAR) of novel this compound analogs against these mutant enzymes is crucial for the development of next-generation antimalarials.
Performance of this compound Analogs Against Resistant DHFR Mutants
The inhibitory activity of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher potency. The following table summarizes the inhibitory activities of selected this compound analogs against wild-type and various mutant P. falciparum DHFR enzymes.
| Compound | DHFR Genotype | IC50 (nM) | Ki (nM) | Reference |
| This compound | Wild-Type | 11.1 - 15.4 | - | [5] |
| A16V+S108T | >2,030 | - | [3][5] | |
| Triple Mutant (51I/59R/108N) | ~1200 (median) | - | [6] | |
| Quadruple Mutant (51I/59R/108N/164L) | High Resistance | - | [6] | |
| Analog 1 (NSC127159) | Human DHFR | <1000 | - | [7] |
| Analog 2 (Baker's Antifolate) | Human DHFR | - | - | [7] |
| P218 | Triple Mutant (51I/59R/108N) | 0.6 (median) | - | [6] |
| Quadruple Mutant (51I/59R/108N/164L) | 5.7 (median) | - | [6] |
Note: Data for specific numbered this compound analogs against P. falciparum DHFR mutants is often presented in the context of QSAR studies without explicit tables of all analogs. The table above includes data for this compound and the novel inhibitor P218 for comparison. Further research is needed to populate this table with a wider range of specific analogs.
Studies have shown that hydrophobicity of substituents on the N1-phenyl ring of this compound analogs is a key property for binding to the wild-type enzyme, while steric factors are crucial for activity against the A16V+S108T mutant.[1][2] Analogs designed to avoid the steric hindrance introduced by the valine at position 16 and threonine at position 108 have shown improved binding affinity for this resistant mutant.[3]
Visualizing DHFR Inhibition and Resistance
The following diagrams illustrate the signaling pathway of DHFR inhibition and the general workflow for evaluating novel this compound analogs.
Experimental Protocols
In Vitro Culture of P. falciparum
A continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is essential for drug susceptibility testing. The standard method involves the following components:
-
P. falciparum strains: Both drug-sensitive (e.g., 3D7) and drug-resistant strains with known DHFR mutations.
-
Human erythrocytes: Type O+ red blood cells.
-
Complete Culture Medium (CCM): RPMI 1640 medium supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 µg/mL gentamicin, and 10% heat-inactivated human serum or 0.5% Albumax I.
-
Incubation: Cultures are maintained at 37°C in a low-oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Monitoring: Parasite growth is monitored daily by Giemsa-stained thin blood smears, and the parasitemia is maintained between 1-5%.
-
Synchronization: For IC50 assays, parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment to ensure a homogenous starting population.
In Vitro Drug Sensitivity Assay (SYBR Green I Method)
This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with the DNA of the parasites.
-
Drug Plate Preparation: this compound analogs are serially diluted in CCM and dispensed in triplicate into 96-well microplates. Control wells containing no drug (negative control) and a known antimalarial (positive control) are included.
-
Parasite Seeding: A synchronized ring-stage parasite culture is diluted to 1% parasitemia and 2% hematocrit in CCM and added to the drug-prepared plates.
-
Incubation: The plates are incubated for 72 hours under the standard culture conditions.
-
Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I is added to each well. The plates are then incubated in the dark at room temperature for 1-3 hours.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
IC50 Determination: The percentage of growth inhibition for each drug concentration is calculated relative to the drug-free control. The IC50 value is then determined by plotting the growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Recombinant DHFR Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the analogs on the DHFR enzyme.
-
Reagents: Purified recombinant wild-type and mutant DHFR enzymes, dihydrofolate (DHF) substrate, and NADPH cofactor.
-
Reaction Mixture: The assay is typically performed in a 96- or 384-well plate. Each well contains the DHFR enzyme, the this compound analog at various concentrations, and the DHF substrate in an appropriate buffer.
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Measurement: The consumption of NADPH is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
Ki Determination: The inhibition constant (Ki) is calculated from the reaction rates at different substrate and inhibitor concentrations using appropriate enzyme kinetic models.
Conclusion
The development of novel this compound analogs with potent activity against resistant DHFR mutants is a promising strategy to combat drug-resistant malaria. By understanding the structural requirements for overcoming resistance and employing robust in vitro screening methods, new and effective antimalarial agents can be identified and optimized. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to this critical area of drug discovery.
References
- 1. Structure-activity relationship and comparative docking studies for this compound analogs as PfDHFR-TS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and comparative docking studies for this compound analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined Spatial Limitation around Residues 16 and 108 of Plasmodium falciparum Dihydrofolate Reductase Explains Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions between this compound derivatives and wild type and resistance-associated mutant Plasmodium falciparum dihydrofolate reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Cycloguanil in Antimalarial Combination Therapies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic and Antagonistic Effects of Cycloguanil (B1669406) with Other Antimalarials.
This compound, the active metabolite of the pro-drug proguanil, has long been a subject of interest in the fight against malaria. As a dihydrofolate reductase (DHFR) inhibitor, it targets a crucial enzymatic pathway in the Plasmodium falciparum parasite. However, the emergence of drug resistance has underscored the necessity of employing this compound within combination therapies. This guide provides a comprehensive comparison of the synergistic and antagonistic effects of this compound when combined with other antimalarial agents, supported by available experimental data. Understanding these interactions is paramount for the rational design of effective antimalarial regimens.
The synergy or antagonism of drug combinations is quantified using the Fractional Inhibitory Concentration Index (FICI), also referred to as the sum of the Fractional Inhibitory Concentrations (ΣFIC). A ΣFIC value less than 1.0 indicates synergy, a value equal to 1.0 suggests an additive effect, and a value greater than 1.0 signifies antagonism.
Quantitative Analysis of this compound Interactions
The following tables summarize the available quantitative data from in vitro studies on the interaction of this compound with various antimalarials against Plasmodium falciparum.
| Drug Combination | P. falciparum Strain(s) | Interaction | ΣFIC (at EC50) | ΣFIC (at EC90) | Reference(s) |
| This compound + Atovaquone | Multiple Strains | Antagonism | 3.70 | 2.11 |
| Drug Combination | P. falciparum Strain(s) | Interaction | Key Findings | Reference(s) |
| This compound + Pyrimethamine (B1678524) | Multiple African Isolates | Cross-resistance | A significant positive correlation (r = 0.786) between the IC50 values of pyrimethamine and this compound was observed, indicating cross-resistance. This suggests a lack of synergistic activity. | |
| This compound + Chloroquine | Multiple African Isolates | Data Not Available | Studies have evaluated the prevalence of resistance to both drugs individually and in combination, but specific FICI values to quantify their interaction are not readily available. Some isolates show resistance to both agents. | |
| This compound + Artemisinin (B1665778) Derivatives | Data Not Available | Data Not Available | While artemisinin-based combination therapies are a cornerstone of modern malaria treatment, specific quantitative data on the synergistic or antagonistic interaction between this compound and artemisinin derivatives is lacking in the reviewed literature. | |
| This compound + Sulfadoxine | Data Not Available | Data Not Available | The combination of a DHFR inhibitor with a sulfonamide is a common strategy in antimalarial therapy (e.g., sulfadoxine-pyrimethamine). However, specific FICI values for the this compound-sulfadoxine combination were not found in the reviewed literature. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows in the evaluation of antimalarial drug synergy.
A Researcher's Guide to Validating Computational Models for Cycloguanil Binding Affinity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In Silico and In Vitro Methods for Evaluating Cycloguanil (B1669406) Analogs Against Plasmodium falciparum Dihydrofolate Reductase.
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of novel and effective therapeutic agents. This compound, an active metabolite of the antimalarial drug proguanil, targets the parasite's dihydrofolate reductase (DHFR) enzyme, a crucial component in its DNA synthesis pathway. Computational models have become indispensable tools in the rational design of new this compound analogs with enhanced binding affinity and efficacy against both wild-type and drug-resistant DHFR. This guide provides a comprehensive comparison of various computational models and the experimental protocols required for their validation, empowering researchers to make informed decisions in their drug discovery endeavors.
Comparing the Power of Prediction: A Look at Computational Models
A variety of computational approaches are employed to predict the binding affinity of this compound derivatives to P. falciparum DHFR (PfDHFR). The most common methods include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Molecular Dynamics (MD) simulations.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogs, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, and hydrophobic properties are correlated with inhibitory activity, providing valuable insights for designing more potent inhibitors.[1][2]
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[2] The strength of the interaction is estimated using a scoring function, which provides a numerical value representing the binding affinity. Several docking programs, each with unique algorithms and scoring functions, are available. Studies have shown that the choice of docking program and scoring function is critical for accurately predicting the binding modes and affinities of this compound derivatives.[3][4] For instance, the GOLD docking program with its GoldScore fitness function has been identified as highly accurate for predicting the binding affinity of this compound derivatives to DHFR.[3][4]
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the biological system. MD simulations can be used to confirm the stability of the binding poses obtained from molecular docking and to refine the prediction of binding free energies through methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA).[2]
Below is a summary of the performance of various computational models in predicting the activity of this compound analogs against PfDHFR.
| Computational Model | Key Performance Metrics | Target Enzyme | Reference |
| CoMFA | r²_cv = 0.654, r²_ncv = 0.951, r²_pred = 0.735 | A16V+S108T mutant PfDHFR | [1] |
| CoMSIA | r²_cv = 0.669, r²_ncv = 0.907, r²_pred = 0.557 | A16V+S108T mutant PfDHFR | [1] |
| CoMFA | q² = 0.77, r²_train = 0.85, r²_test = 0.70 | PfDHFR | [2] |
| GOLD (GoldScore) | Identified as most accurate for predicting binding affinity | Wild-type PfDHFR | [3][4] |
| Molegro Virtual Docker (MolDock Score) | Identified as most accurate for reproducing experimental binding mode | Wild-type PfDHFR | [3][4] |
The Ground Truth: Experimental Validation of Binding Affinity
The predictive power of any computational model is ultimately determined by its correlation with experimental data. The standard method for validating the binding affinity of this compound analogs is the in vitro dihydrofolate reductase (DHFR) enzyme inhibition assay. This assay measures the concentration of the inhibitor required to reduce the enzyme's activity by half, known as the half-maximal inhibitory concentration (IC50).
Detailed Experimental Protocol: DHFR Enzyme Inhibition Assay
This protocol outlines the spectrophotometric determination of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5.[1]
-
Recombinant PfDHFR: The enzyme can be expressed in E. coli and purified using affinity chromatography. The purified enzyme should be stored at -80°C in a suitable buffer containing glycerol.
-
NADPH Solution: A stock solution of 10 mM NADPH is prepared fresh in the assay buffer and kept on ice, protected from light.[1]
-
Dihydrofolate (DHF) Solution: A 10 mM stock solution of DHF is prepared in the assay buffer, with a small amount of NaOH to aid dissolution, and the pH is adjusted back to 7.5. This solution should be stored in aliquots at -80°C and protected from light.[1]
-
Test Compounds (this compound Analogs): Stock solutions of the test compounds are typically prepared in 100% DMSO. Serial dilutions are then made in the assay buffer to achieve the desired final concentrations.
2. Assay Procedure (96-well plate format):
-
To each well of a 96-well microplate, add the following components in the specified order:
-
Assay Buffer
-
Test compound solution (or DMSO for the control)
-
PfDHFR enzyme solution
-
-
Mix the contents of the wells gently and incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitor to the enzyme.[1]
-
Initiate the enzymatic reaction by adding the DHF substrate solution to all wells.
-
Immediately place the microplate in a plate reader and measure the decrease in absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity in the absence of the inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each this compound analog.
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The role of DHFR in the folate pathway and its inhibition by this compound.
Caption: Workflow for the DHFR enzyme inhibition assay.
By integrating robust computational predictions with rigorous experimental validation, researchers can accelerate the discovery and development of novel this compound analogs to combat the growing threat of malaria. This guide provides a foundational framework to aid in this critical endeavor.
References
- 1. Structure-activity relationship and comparative docking studies for this compound analogs as PfDHFR-TS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D-QSAR analysis of this compound derivatives as inhibitors of A16V + S108T mutant Plasmodium falciparum dihydrofolate reductase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Cycloguanil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of cycloguanil (B1669406), the active metabolite of the antimalarial prodrug proguanil (B194036). This compound is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway of Plasmodium parasites. Understanding the disparity and correlation between its activity in controlled laboratory settings and within a complex biological system is crucial for antimalarial drug development and its effective clinical use.
Data Presentation: A Quantitative Comparison
The following tables summarize the key efficacy parameters of this compound in both in vitro and in vivo settings. It is important to note that most in vivo data for this compound is derived from studies of its parent drug, proguanil, often in combination with atovaquone (B601224).
| Parameter | Plasmodium falciparum Strain | Value | Reference(s) |
| IC50 (nM) | Susceptible | 11.1 | [1] |
| Resistant | 2,030 | [1] | |
| - | 0.5 - 2.5 | [2] |
Table 1: In Vitro Efficacy of this compound against Plasmodium falciparum . The 50% inhibitory concentration (IC50) demonstrates potent activity against susceptible parasite strains, but also highlights the significant impact of resistance-conferring mutations in the dhfr gene.
| Study Type | Animal Model | Treatment Regimen | Efficacy Endpoint | Result | Reference(s) |
| Clinical Trial | Human | Proguanil (300-500 mg/day for 3 days) | Cure Rate (P. falciparum & P. vivax) | High efficacy observed | [3] |
| Clinical Trial | Human (Children) | Atovaquone (17 mg/kg/d) + Proguanil (7 mg/kg/d) for 3 days | Cure Rate (P. falciparum) | 100% | [4] |
| Non-clinical Study | - | Atovaquone + Proguanil | Synergistic activity | Observed | [2] |
Table 2: In Vivo Efficacy of Proguanil (yielding this compound) against Malaria . The data indicates high cure rates when proguanil is used, particularly in combination therapies. The intrinsic efficacy of proguanil itself, independent of its conversion to this compound, has also been suggested.[3]
| Parameter | Value | Reference(s) |
| Peak Plasma Concentration (Cmax) of this compound | 44.3 ng/mL (SD = 27.3) | [4] |
| Time to Peak Concentration (Tmax) of this compound | 6 hours (median) | [4] |
| Area Under the Curve (AUC) of this compound | 787 ng/mL.h (SD = 397) | [4] |
| Elimination Half-life of this compound | 14.6 hours (SD = 2.6) | [4] |
Table 3: Pharmacokinetic Parameters of this compound in Humans (following Proguanil administration) . These parameters are crucial for understanding the exposure of the parasite to the active drug form in vivo.
Mechanism of Action and Metabolic Pathway
This compound's primary mechanism of action is the inhibition of the Plasmodium dihydrofolate reductase (DHFR) enzyme. This enzyme is critical for the parasite's folate biosynthesis pathway, which is essential for DNA synthesis and replication.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of efficacy studies.
In Vitro Susceptibility Testing: SYBR Green I-based Fluorescence Assay
This assay is a common method for determining the 50% inhibitory concentration (IC50) of antimalarial drugs.
Protocol:
-
Drug Dilution: Serially dilute this compound in culture medium in a 96-well plate.
-
Parasite Culture: Add synchronized P. falciparum culture (typically at the ring stage) to each well.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining: After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Plot the fluorescence intensity against the drug concentration and determine the IC50 value using a non-linear regression model.
In Vivo Efficacy Testing: 4-Day Suppressive Test (Peters' Test)
This standard murine model is used to evaluate the in vivo activity of antimalarial compounds.
Protocol:
-
Infection: Naive mice are inoculated with Plasmodium berghei-infected erythrocytes.[5][6]
-
Treatment: The test compound (proguanil) is administered orally or subcutaneously to groups of infected mice for four consecutive days, starting on the day of infection (Day 0).[7] A control group receives the vehicle only.
-
Parasitemia Determination: On Day 4, thin blood smears are prepared from the tail blood of each mouse.[5][7]
-
Microscopy: The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.[5][6]
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of suppression.[5] The dose that causes a 50% or 90% reduction in parasitemia (ED50 and ED90, respectively) can then be determined.
Discussion and Conclusion
The comparison of in vitro and in vivo data for this compound reveals several key points for researchers. In vitro assays demonstrate the potent, direct activity of this compound against the malaria parasite. However, its in vivo efficacy is more complex, being dependent on the metabolic conversion from its prodrug, proguanil. This conversion is primarily mediated by the polymorphic enzyme CYP2C19, leading to inter-individual variations in active drug levels.
Furthermore, the widespread use of proguanil in combination with atovaquone in clinical practice makes it challenging to isolate the precise in vivo contribution of this compound to the overall therapeutic effect. Studies have shown a synergistic interaction between atovaquone and proguanil itself, suggesting that the parent compound may have its own intrinsic antimalarial activity.
References
- 1. Atovaquone‐proguanil for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mmv.org [mmv.org]
Differential Susceptibility of Plasmodium Species to Cycloguanil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the susceptibility of various Plasmodium species to the antimalarial drug Cycloguanil. This compound, the active metabolite of proguanil (B194036), is a dihydrofolate reductase (DHFR) inhibitor that targets the folate biosynthesis pathway in Plasmodium parasites, a crucial process for their survival and replication.[1][2] Understanding the differential susceptibility across Plasmodium species is critical for effective malaria treatment and the development of new antimalarial agents.
Quantitative Susceptibility Data
The in vitro susceptibility of Plasmodium species to this compound is typically determined by measuring the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit parasite growth by 50%. The following table summarizes the available IC50 data for various Plasmodium species. A significant challenge in compiling a comprehensive dataset is the difficulty in establishing continuous in vitro cultures for non-falciparum species, leading to a relative scarcity of data for P. vivax, P. malariae, and P. ovale.
| Plasmodium Species | Strain/Isolate Type | IC50 (nM) | Reference(s) |
| P. falciparum | Susceptible | 11.1 (mean) | [3] |
| Resistant | 2,030 (mean) | [3] | |
| P. knowlesi | A1H.1 (in vitro adapted) | Data consistent with P. falciparum | [4] |
| P. yoelii | Hepatic Stages | Active at ≤10 nM | [5] |
| P. vivax | - | Data not available | - |
| P. malariae | - | Data not available | - |
| P. ovale | - | Data not available | - |
Note: The susceptibility of P. falciparum to this compound is heavily influenced by the presence of mutations in the dihydrofolate reductase (dhfr) gene.[6][7]
Mechanism of Action and Resistance
This compound's primary mechanism of action is the inhibition of the Plasmodium dihydrofolate reductase (DHFR) enzyme.[1][8] This enzyme is a critical component of the folate biosynthesis pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and parasite proliferation.[9][10] By blocking DHFR, this compound effectively halts this pathway, leading to parasite death.
Resistance to this compound in P. falciparum is primarily associated with specific point mutations in the dhfr gene.[6][7] These mutations alter the amino acid sequence of the DHFR enzyme, reducing the binding affinity of this compound to its active site. The most well-characterized mutations conferring this compound resistance include S108N, N51I, C59R, and I164L.[6][11] The accumulation of these mutations can lead to high levels of resistance.
Diagram of the Plasmodium Folate Biosynthesis Pathway and this compound's Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adaptation of the [3H]Hypoxanthine Uptake Assay for In Vitro-Cultured Plasmodium knowlesi Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of dihydrofolate reductase inhibitors on the hepatic stages of Plasmodium yoelii yoelii in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifolate-resistant mutants of Plasmodium falciparum dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. This compound and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative folate metabolism in humans and malaria parasites (part II): activities as yet untargeted or specific to Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the folate pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cycloguanil: A Guide for Laboratory Professionals
IMMEDIATE SAFETY & LOGISTICAL INFORMATION
This document provides essential guidance on the proper disposal procedures for cycloguanil (B1669406), tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for handling hazardous chemical waste and are intended to ensure the safety of laboratory personnel and minimize environmental impact.
This compound is known to be very toxic to aquatic life with long-lasting effects. Therefore, it is imperative that it is not disposed of down the drain or in regular solid waste. All disposal methods must comply with local, state, and federal regulations for hazardous waste.
Hazard Profile Summary
Prior to handling, it is crucial to be aware of the hazards associated with this compound. This information, typically found in the Safety Data Sheet (SDS), dictates the necessary precautions for handling and disposal.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed. | môi trường |
| Skin Sensitization | May cause an allergic skin reaction. | môi trường |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Sức khỏe |
| Aquatic Toxicity (Acute) | Very toxic to aquatic life. | môi trường |
| Aquatic Toxicity (Chronic) | Very toxic to aquatic life with long lasting effects. | môi trường |
This table summarizes key hazards. Always consult the most current Safety Data Sheet (SDS) for complete information.
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the required steps for the safe segregation, labeling, and disposal of this compound and associated contaminated materials within a laboratory setting.
Step 1: Waste Identification and Segregation
Properly segregate this compound waste at the point of generation. Do not mix it with non-hazardous waste. Three primary types of this compound waste should be handled separately:
-
Unused or Expired Pure this compound: This includes any remaining solid compound or stock solutions.
-
Grossly Contaminated Items: This category includes items with visible residue or significant contamination, such as reaction vessels, beakers, or spatulas used to handle the pure compound.
-
Trace-Contaminated Items: This includes personal protective equipment (PPE) like gloves and gowns, bench paper, and empty containers that have been triple-rinsed.
Step 2: Containerization and Labeling
-
Pure Compound & Grossly Contaminated Items:
-
Collect this waste in a dedicated, leak-proof, and sealable hazardous waste container. The container must be compatible with the chemical properties of this compound.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste," "Contaminated Labware").
-
Affix the appropriate hazard pictograms (e.g., Health Hazard, Environment).
-
-
Trace-Contaminated Items:
-
Collect these items in a designated hazardous waste bag or container, separate from the grossly contaminated waste.
-
Label the container clearly as "Trace-Contaminated Debris with this compound."
-
Step 3: Storage of Waste
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
Ensure the SAA is a secure, secondary containment area away from drains and incompatible materials.
-
Keep containers sealed at all times, except when actively adding waste.
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the waste independently. This compound waste must be handled by a licensed hazardous waste disposal facility.
-
Final disposal for this type of chemical waste is typically high-temperature incineration at a permitted facility.
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for managing waste generated from laboratory activities involving this compound.
Caption: this compound Waste Disposal Decision Workflow.
Disclaimer: This document provides general guidance. Researchers must always adhere to their institution's specific policies and procedures for hazardous waste management and consult the Safety Data Sheet (SDS) for this compound before handling.
Safeguarding Researchers: A Comprehensive Guide to Handling Cycloguanil
Essential safety protocols and logistical plans have been developed to ensure the well-being of researchers, scientists, and drug development professionals handling Cycloguanil. This guide provides immediate, step-by-step procedures for the use of personal protective equipment (PPE), operational handling, and disposal of this antimalarial compound. Adherence to these guidelines is crucial for minimizing exposure risks and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is mandatory to prevent accidental exposure. The following table summarizes the required PPE, and the subsequent sections provide detailed operational plans.
| Protection Type | Required PPE | Specifications and Procedures |
| Hand Protection | Double Gloving: Nitrile or Neoprene Gloves | Wear two pairs of powder-free nitrile or neoprene gloves. The outer glove should have a minimum thickness of 0.2 mm (8 mil). Change the outer glove every 30 minutes or immediately if contamination is suspected. The inner glove provides an additional layer of protection. |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Use safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to safety goggles when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | N95 or FFP2 Respirator | An N95 (or equivalent FFP2) respirator is required when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Body Protection | Disposable Gown with Cuffed Sleeves | A disposable, low-lint gown that is impervious to liquids should be worn. The cuffs of the gown should be tucked under the outer pair of gloves to ensure a complete barrier. |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Sturdy, closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be worn when handling significant quantities of this compound or during spill cleanup. |
Operational Plan: Safe Handling Procedures
1. Preparation and Weighing:
-
All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before beginning work, ensure that all necessary PPE is donned correctly.
-
Use a disposable bench liner to protect the work surface.
-
When weighing, use a dedicated and calibrated analytical balance. Employ careful technique to avoid generating dust.
2. Dissolving and Solution Preparation:
-
When dissolving this compound, add the solvent slowly to the powder to avoid splashing.
-
If sonication is required, ensure the container is securely capped.
-
All solutions containing this compound should be clearly labeled with the compound name, concentration, date, and hazard symbols.
3. Post-Handling:
-
After handling is complete, decontaminate all surfaces and equipment.
-
Carefully doff PPE, starting with the outer gloves, followed by the gown, shoe covers, face shield/goggles, and inner gloves.
-
Dispose of all contaminated disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
Emergency Procedures: Accidental Exposure
Immediate and appropriate action is critical in the event of accidental exposure to this compound.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Although not classified as a skin irritant, it is prudent to wash the affected area thoroughly with soap and water.[1] Remove any contaminated clothing.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Management Plan
In the event of a this compound spill, follow these step-by-step procedures to ensure safe and effective cleanup.
1. Immediate Response:
-
Alert others in the immediate vicinity of the spill.
-
Evacuate the area if the spill is large or if there is significant dust in the air.
-
If safe to do so, prevent the spread of the powder by covering it with a plastic-backed absorbent pad.
2. Donning PPE:
-
Before initiating cleanup, don the full set of PPE as outlined in the table above, including respiratory protection.
3. Spill Cleanup:
-
For small powder spills: Gently cover the spill with absorbent pads or granules to prevent aerosolization. Mechanically collect the material using a scoop and place it into a labeled hazardous waste container.[1]
-
For liquid spills: Absorb the spill with inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Decontamination:
-
Clean the spill area with a detergent solution, working from the outer edge of the spill inwards.
-
Rinse the area with water.
-
For final decontamination, wipe the area with a 1:10 dilution of household bleach (containing approximately 0.5% sodium hypochlorite), followed by a rinse with water to prevent corrosion of surfaces. Allow for a contact time of at least 10 minutes for the bleach solution.
-
4. Waste Disposal:
-
All contaminated materials, including absorbent pads, used PPE, and cleaning materials, must be placed in a designated, sealed, and labeled hazardous waste container.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: Contaminated PPE, disposable labware, and cleaning materials should be collected in a designated, puncture-resistant, and clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container for hazardous waste.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
3. Final Disposal:
-
Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal service. Incineration is the preferred method for the destruction of cytotoxic and hazardous pharmaceutical waste.
Visual Guidance: Spill Response Workflow
The following diagram illustrates the logical workflow for responding to a this compound spill in the laboratory.
Caption: Workflow for a safe and effective response to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
